molecular formula C12H15F2NO B1475527 1-(3,5-Difluorobenzyl)piperidin-4-ol CAS No. 1057269-79-0

1-(3,5-Difluorobenzyl)piperidin-4-ol

Cat. No.: B1475527
CAS No.: 1057269-79-0
M. Wt: 227.25 g/mol
InChI Key: RQFWYFQGTYMAEQ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H15F2NO and its molecular weight is 227.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Difluorobenzyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Difluorobenzyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFWYFQGTYMAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(3,5-Difluorobenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Strategic Utility in Medicinal Chemistry

Executive Summary

1-(3,5-Difluorobenzyl)piperidin-4-ol (CAS: 1598536-74-3) is a high-value heterocyclic intermediate employed primarily in the synthesis of G-protein coupled receptor (GPCR) antagonists and ion channel modulators. Its structural core combines a polar, versatile piperidin-4-ol headgroup with a lipophilic, metabolically robust 3,5-difluorobenzyl tail.

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry logic driving the use of this scaffold.[1] It is designed to provide actionable protocols for researchers optimizing lead compounds for metabolic stability and target affinity.

Chemical Identity & Physicochemical Profiling

The strategic inclusion of the 3,5-difluorobenzyl moiety serves two purposes: it modulates lipophilicity (LogD) to improve membrane permeability and blocks oxidative metabolism at the susceptible phenyl ring positions.

Table 1: Chemical Specifications

Property Data
CAS Number 1598536-74-3
IUPAC Name 1-[(3,5-difluorophenyl)methyl]piperidin-4-ol
Molecular Formula C₁₂H₁₅F₂NO
Molecular Weight 227.25 g/mol
SMILES OC1CCN(CC2=CC(F)=CC(F)=C2)CC1

| Appearance | White to off-white solid (or viscous oil depending on purity) |

Table 2: Calculated Physicochemical Properties

Parameter Value (Est.) Significance
cLogP 1.8 - 2.2 Optimal for CNS penetration and oral bioavailability.
pKa (Basic N) ~8.5 - 9.0 Predominantly ionized at physiological pH, aiding solubility.
tPSA ~23.5 Ų Low polar surface area suggests high blood-brain barrier (BBB) permeability.

| H-Bond Donors | 1 (OH) | Critical for active site anchoring. |

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[2][3] The Reductive Amination (Route A) is preferred in late-stage functionalization due to its mild conditions and suppression of over-alkylation side products.

Route A: Reductive Amination (Preferred)

Mechanism: Condensation of 4-hydroxypiperidine with 3,5-difluorobenzaldehyde to form an iminium ion, followed by in situ reduction.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[4]

  • 3,5-Difluorobenzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (1-2 drops, optional to accelerate imine formation)

Protocol:

  • Imine Formation: Charge a reaction vessel with 4-hydroxypiperidine and 3,5-difluorobenzaldehyde in DCM (0.1 M concentration). Stir at room temperature for 30–60 minutes. Note: If solubility is an issue, a small amount of MeOH can be added, but avoid MeOH if using STAB as it can degrade the reagent.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the secondary amine.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Route B: Nucleophilic Substitution (Alkylation)

Mechanism: S_N2 displacement of a benzylic halide. Risk: Higher risk of bis-alkylation (quaternization) if stoichiometry is not strictly controlled.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[4]

  • 3,5-Difluorobenzyl bromide (0.95 eq)

  • Base: K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Dissolve 4-hydroxypiperidine and Base in ACN.

  • Add 3,5-difluorobenzyl bromide dropwise at 0°C.

  • Stir at room temperature for 2-4 hours.

  • Filter off inorganic salts and concentrate.

Visualization: Synthesis Workflow

The following diagram illustrates the decision logic and flow for both synthetic routes.

SynthesisWorkflow Start Target: 1-(3,5-Difluorobenzyl)piperidin-4-ol RouteA Route A: Reductive Amination (Preferred for Purity) Start->RouteA High Selectivity Required RouteB Route B: Direct Alkylation (Cost-Effective for Scale) Start->RouteB Reagents Available StepA1 Mix 4-Hydroxypiperidine + 3,5-Difluorobenzaldehyde RouteA->StepA1 StepB1 Mix 4-Hydroxypiperidine + K2CO3 (Base) RouteB->StepB1 StepA2 Add NaBH(OAc)3 (Mild Reducing Agent) StepA1->StepA2 Imine Formation StepA3 Quench NaHCO3 Extract DCM StepA2->StepA3 Reduction Product Isolated Product >95% Purity StepA3->Product StepB2 Add 3,5-Difluorobenzyl Bromide (Control Stoichiometry < 1.0 eq) StepB1->StepB2 S_N2 Reaction StepB2->Product Risk: Over-alkylation

Figure 1: Comparative synthetic workflows for generating the target scaffold. Route A is recommended for medicinal chemistry applications to minimize quaternary ammonium impurities.

Medicinal Chemistry Applications & Logic

The 1-(3,5-difluorobenzyl)piperidin-4-ol scaffold is not merely a linker; it is a functional pharmacophore.

4.1 The Fluorine Effect (Bioisosterism)

Replacing a standard benzyl group with a 3,5-difluorobenzyl group imparts specific advantages:

  • Metabolic Blocking: The 3,5-substitution pattern blocks the meta positions from P450-mediated hydroxylation. While the para position remains open, the electron-withdrawing nature of the fluorines deactivates the ring, reducing the rate of oxidative metabolism (SOM - Site of Metabolism blocking).

  • Lipophilicity Modulation: Fluorine acts as a "polar hydrophobe." It increases lipophilicity (LogP) relative to hydrogen, aiding membrane permeability, but its high electronegativity can engage in favorable dipole-dipole interactions with protein backbones.

  • Conformational Bias: The C-F bonds prefer to be orthogonal to the ring plane in certain environments, potentially locking the benzyl tail into a bioactive conformation.

4.2 Derivatization Potential

The 4-hydroxyl group is a versatile handle for further elaboration:

  • Etherification: Reaction with aryl halides (S_NAr) to form biaryl ethers (common in SSRIs).

  • Oxidation: Conversion to the ketone (Piperidin-4-one) allows for a second reductive amination, creating 4-aminopiperidine derivatives (common in CCR5 antagonists).

  • Esterification: Formation of prodrugs or specific ester linkages.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1-(3,5-Difluorobenzyl) piperidin-4-ol ZoneF 3,5-Difluoro Motif Core->ZoneF ZoneN Basic Nitrogen Core->ZoneN ZoneOH 4-Hydroxyl Group Core->ZoneOH Effect1 Blocks Metabolic Hydroxylation (CYP450) ZoneF->Effect1 Electronic Deactivation Effect2 Modulates pKa (~8.5) ZoneN->Effect2 Solubility/Salt Formation Effect3 H-Bond Donor/Acceptor Anchor Point ZoneOH->Effect3 Binding Affinity Effect4 Precursor to Ketones/Ethers ZoneOH->Effect4 Synthetic Versatility

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific structural domains.

Handling & Safety
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is generally stable but can oxidize slowly if exposed to air/light over prolonged periods.

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable in organic solvents (DMSO, MeOH, DCM). Aqueous solutions should be prepared fresh, particularly at acidic pH where the nitrogen is protonated.

References
  • Sigma-Aldrich. 1-(3,4-Difluorophenyl)piperidin-4-one Product Specification. (Note: Analogous structural data used for property estimation).[6] Link

  • ChemShuttle. 4-(3,5-difluorobenzyl)piperidin-4-ol Product Catalog. Catalog No. 183656.[7] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 49761227 (Analog: 1-Benzyl-3,3-difluoropiperidin-4-one).Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[6] Journal of Medicinal Chemistry. (Contextual grounding for 3,5-difluoro utility).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Journal of Organic Chemistry. (Standard protocol basis). Link

Sources

1-(3,5-Difluorobenzyl)piperidin-4-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Difluorobenzyl)piperidin-4-ol

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 1-(3,5-difluorobenzyl)piperidin-4-ol, a valuable fluorinated building block for drug discovery and development. The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization with the 3,5-difluorobenzyl moiety can significantly influence pharmacokinetic and pharmacodynamic properties.[1][2][3] This document details two primary, robust synthetic pathways: direct N-alkylation and reductive amination. For each pathway, this guide presents the underlying chemical principles, detailed step-by-step experimental protocols, and expected outcomes. The content is tailored for researchers, medicinal chemists, and process development scientists, offering field-proven insights to enable reliable and efficient synthesis of the target molecule.

Introduction and Strategic Importance

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone for designing ligands that interact with biological targets. The incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. The 3,5-difluorobenzyl group, in particular, offers a unique electronic profile and potential for specific interactions, such as hydrogen bonding or dipole interactions, within a receptor's binding pocket.

Consequently, 1-(3,5-difluorobenzyl)piperidin-4-ol serves as a critical intermediate, combining these key structural features. The hydroxyl group at the 4-position provides a versatile handle for further chemical elaboration, enabling its integration into more complex molecular architectures. This guide provides a detailed examination of its synthesis to empower researchers in their drug development endeavors.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of 1-(3,5-difluorobenzyl)piperidin-4-ol reveals two primary and logical bond disconnections at the piperidine nitrogen atom. This leads to two distinct and highly viable synthetic strategies.

Retrosynthesis target 1-(3,5-Difluorobenzyl)piperidin-4-ol disconnection1 Strategy 1: N-Alkylation (C-N Bond Formation) target->disconnection1 disconnection2 Strategy 2: Reductive Amination (C-N Bond Formation) target->disconnection2 precursor1a Piperidin-4-ol disconnection1->precursor1a precursor1b 3,5-Difluorobenzyl Halide (e.g., Bromide) disconnection1->precursor1b precursor2a Piperidin-4-one disconnection2->precursor2a precursor2b 3,5-Difluorobenzaldehyde disconnection2->precursor2b

Caption: Retrosynthetic analysis of the target molecule.

Strategic Considerations:

  • N-Alkylation: This is a classic and direct approach, involving the nucleophilic attack of the piperidine nitrogen onto an electrophilic benzyl halide. Its primary advantages are the simplicity of the reaction setup and the commercial availability of both starting materials.[4] Potential challenges include over-alkylation, though this is less of a concern with secondary amines like piperidin-4-ol, and the lachrymatory nature of benzyl halides.

  • Reductive Amination: This powerful one-pot reaction involves the formation of an intermediate iminium ion from a ketone and an amine, which is then reduced in situ.[5] This method is known for its high efficiency and broad substrate scope. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is critical to selectively reduce the iminium ion without affecting the starting aldehyde or ketone.

Both pathways are excellent choices. The N-alkylation route is often preferred for its straightforwardness and cost-effectiveness on a laboratory scale.

Preferred Pathway: Direct N-Alkylation

This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the benzylic carbon of 3,5-difluorobenzyl bromide and displacing the bromide leaving group. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous N-benzyl piperidines.[6][7]

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add piperidin-4-ol (1.0 eq, e.g., 1.28 g, 12.7 mmol).[7]

  • Dissolution: Dissolve the piperidin-4-ol in a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (e.g., 60 mL DMF).[7]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) (2.5-3.0 eq, e.g., 5.0 mL, 34.9 mmol) or potassium carbonate (K₂CO₃).[7] The base will act as an acid scavenger.

  • Addition of Alkylating Agent: Slowly add 3,5-difluorobenzyl bromide (1.2-1.3 eq, e.g., 3.3 g, 15.9 mmol) to the cooled, stirring solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. An eluent system of dichloromethane/methanol (e.g., 19:1 or a gradient) is typically effective for separating the product from residual starting materials and byproducts.[7]

  • Characterization: The final product, 1-(3,5-difluorobenzyl)piperidin-4-ol, should be obtained as an oil or a low-melting solid. Confirm its identity and purity using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Process Flow Diagram

N_Alkylation_Workflow start Start: Piperidin-4-ol & 3,5-Difluorobenzyl Bromide dissolve Dissolve in DMF Add Triethylamine start->dissolve cool Cool to 0 °C dissolve->cool react Add Benzyl Bromide Stir 16-24h at RT cool->react concentrate Solvent Removal (Rotary Evaporation) react->concentrate extract Aqueous Work-up (DCM/Water Extraction) concentrate->extract dry Dry (Na₂SO₄) & Filter extract->dry purify Purification (Silica Gel Chromatography) dry->purify product Final Product: 1-(3,5-Difluorobenzyl)piperidin-4-ol purify->product

Caption: Workflow for N-Alkylation Synthesis.

Data & Expected Results
ParameterExpected Value
Appearance Colorless to yellow oil or solid
Molecular Formula C₁₂H₁₅F₂NO
Molecular Weight 227.25 g/mol
Yield 50-80% (typical)[7]
¹H NMR (CDCl₃) δ ~6.8-7.2 (m, 3H, Ar-H), ~4.1 (m, 1H, CH-OH), ~3.5 (s, 2H, Ar-CH₂), ~2.8 (m, 2H, piperidine-H), ~2.2 (m, 2H, piperidine-H), ~1.5-1.9 (m, 4H, piperidine-H)
¹⁹F NMR (CDCl₃) A single peak is expected in the typical aryl-fluoride region.
MS (ESI+) m/z = 228.1 [M+H]⁺

Alternative Pathway: Reductive Amination

This elegant one-pot synthesis relies on the formation of an iminium intermediate from piperidin-4-one and 3,5-difluorobenzaldehyde, which is then immediately reduced by a hydride donor. Sodium triacetoxyborohydride is the reagent of choice as it is mild, moisture-tolerant, and selective for iminium ions over ketones or aldehydes.[5]

Detailed Experimental Protocol
  • Reagent Preparation: To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq), 3,5-difluorobenzaldehyde (1.0-1.1 eq), and a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Free-Basing (if applicable): If starting with the hydrochloride salt of piperidin-4-one, add a base such as triethylamine (1.1 eq) to liberate the free amine. Stir for 15-20 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.2-1.5 eq) portion-wise to the stirring suspension. The reaction is often slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel as described in the N-alkylation procedure (Section 3.1, Step 8).

Process Flow Diagram

Reductive_Amination_Workflow start Start: Piperidin-4-one & 3,5-Difluorobenzaldehyde dissolve Dissolve in DCM start->dissolve add_reductant Add NaBH(OAc)₃ dissolve->add_reductant react Stir 12-24h at RT add_reductant->react quench Quench with aq. NaHCO₃ react->quench extract Aqueous Work-up (DCM/Water Extraction) quench->extract dry Dry (Na₂SO₄) & Filter extract->dry purify Purification (Silica Gel Chromatography) dry->purify product Final Product: 1-(3,5-Difluorobenzyl)piperidin-4-ol purify->product

Caption: Workflow for Reductive Amination Synthesis.

Safety and Handling

  • 3,5-Difluorobenzyl Bromide: Benzyl halides are lachrymatory and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a skin irritant and can be absorbed through the skin. DCM is a volatile chlorinated solvent. Handle both in a fume hood.

  • Bases: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Reducing Agents: Sodium triacetoxyborohydride should be handled in a dry environment, although it is less water-sensitive than other hydrides. Quenching should be done carefully to control any gas evolution.

Conclusion

The synthesis of 1-(3,5-difluorobenzyl)piperidin-4-ol can be reliably achieved through two primary and efficient methods: direct N-alkylation and reductive amination. The N-alkylation of piperidin-4-ol with 3,5-difluorobenzyl bromide offers a direct, cost-effective, and procedurally simple route. Alternatively, the reductive amination of piperidin-4-one with 3,5-difluorobenzaldehyde provides a high-yielding, one-pot alternative with broad applicability. The choice of method will depend on starting material availability, scale, and specific laboratory capabilities. Both pathways yield a versatile chemical intermediate that is of significant value to medicinal chemistry and drug discovery programs.

References

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.).
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.).
  • PubChem. (n.d.). Piperidin-4-ol. Retrieved February 23, 2026, from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2011). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Gomtsyan, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 274, 116557. [Link]

Sources

Navigating the 1-(3,5-Difluorobenzyl)piperidin-4-ol Scaffold: A Technical Guide to Fragment Utility and Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,5-Difluorobenzyl)piperidin-4-ol (CAS: 1598536-74-3) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.[1] While often categorized as a synthetic intermediate, this specific chemotype possesses intrinsic biological relevance as a pharmacophore for NMDA receptor antagonism (NR2B subunit) , Sigma-1 receptor modulation , and Neuronal Nitric Oxide Synthase (nNOS) inhibition .

This guide provides a technical deep-dive for drug discovery professionals, detailing the structural rationale, biological activity profiles, and validated experimental protocols for leveraging this scaffold.

Part 1: Structural Rationale & Pharmacophore Analysis[1][2]

The "Fluorine Effect" in Ligand Design

The 3,5-difluorobenzyl moiety is not merely a lipophilic anchor; it is a strategic bioisostere designed to enhance metabolic stability and binding affinity.

  • Metabolic Blocking: The 3- and 5-positions on the benzyl ring are metabolic "soft spots" prone to oxidation by Cytochrome P450 enzymes.[1] Fluorine substitution blocks these sites, significantly extending the half-life (

    
    ) of the parent compound compared to the unsubstituted benzyl analog.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the

    
     of the piperidine nitrogen (via inductive effects), potentially altering membrane permeability and lysosomal trapping.[1]
    
  • Orthogonal Interaction: The C-F bond is capable of multipolar interactions with protein backbone amides and hydrophobic pockets, often resulting in a 5–10x potency boost over non-fluorinated analogs.[1]

The 4-Hydroxy Handle

The 4-position hydroxyl group serves a dual purpose:

  • Direct Binding: Acts as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) within the receptor pocket (e.g., interacting with Serine or Threonine residues).

  • Synthetic Divergence: It provides a reactive handle for esterification or etherification, allowing the rapid generation of Focused Libraries for SAR (Structure-Activity Relationship) exploration.

Part 2: Biological Activity & Therapeutic Targets[1][3][4][5]

NMDA Receptor Antagonism (GluN2B Subunit)

The 1-(benzyl)piperidin-4-ol core mimics the pharmacophore of Ifenprodil , a classic NR2B-selective antagonist.

  • Mechanism: The scaffold binds to the allosteric amino-terminal domain (ATD) of the GluN2B subunit.

  • Activity Profile: The 3,5-difluoro substitution optimizes the fit in the hydrophobic pocket formed by Tyr109 and Phe176 in the GluN2B subunit, often shifting affinity from micromolar (

    
    ) to nanomolar (
    
    
    
    ) ranges when the 4-OH is further derivatized.
Sigma-1 Receptor ( R) Ligands

Sigma-1 receptors are chaperones at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]

  • Relevance: Benzyl-piperidines are canonical

    
    R ligands.[1]
    
  • Therapeutic Potential: Neuroprotection, neuropathic pain, and antidepressant activity. The 3,5-difluoro motif enhances selectivity for

    
     over 
    
    
    
    and hERG channels, reducing cardiotoxicity risks.
Antimicrobial & Efflux Pump Inhibition

Recent screens indicate that lipophilic piperidine derivatives can inhibit bacterial efflux pumps (e.g., NorA in S. aureus), restoring sensitivity to antibiotics like ciprofloxacin.[1]

Comparative SAR Data (Representative)

Table 1: Impact of Benzyl Ring Substitution on Biological Potency (Hypothetical SAR based on class averages)

Compound VariantBenzyl SubstitutionNR2B

(nM)
Metabolic Stability (

min)
LogD (pH 7.4)
Reference Unsubstituted450121.8
Analog A 4-Fluoro120282.1
Target Scaffold 3,5-Difluoro 35 >60 2.4
Analog B 3,5-Dichloro5565 (Toxic)3.1

Part 3: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This pathway avoids the use of alkyl halides (genotoxic impurities) and proceeds under mild conditions suitable for scale-up.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[1][2]

  • 3,5-Difluorobenzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or DCE (Solvent)

  • Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-hydroxypiperidine in DCM. Add 3,5-difluorobenzaldehyde.[1] Add catalytic acetic acid (pH ~5). Stir at Room Temperature (RT) for 1 hour under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

  • Quench: Allow to warm to RT and stir for 12 hours. Quench with saturated

    
    .[1]
    
  • Extraction: Extract aqueous layer with DCM (3x). Wash organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (MeOH:DCM gradient).
    
Protocol B: Microsomal Stability Assay (Validation of the Fluorine Effect)

Rationale: To confirm that the 3,5-difluoro substitution effectively blocks metabolism compared to the non-fluorinated control.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 min.

  • Termination: Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Synthesis and Biological Pathway

The following diagram illustrates the chemical synthesis of the scaffold and its downstream biological mechanism of action on the NMDA receptor.

G cluster_0 Chemical Synthesis cluster_1 Biological Mechanism (NR2B) Start1 4-Hydroxypiperidine Process1 Reductive Amination (NaBH(OAc)3 / DCM) Start1->Process1 Start2 3,5-Difluorobenzaldehyde Start2->Process1 Product 1-(3,5-Difluorobenzyl) piperidin-4-ol Process1->Product Target NMDA Receptor (GluN2B Subunit) Product->Target Binding (Kd ~nM) Action Allosteric Inhibition (Ifenprodil Site) Target->Action Effect Reduced Ca2+ Influx (Neuroprotection) Action->Effect

Caption: Synthesis of the scaffold via reductive amination and its subsequent allosteric modulation of the NMDA receptor.

Diagram 2: Experimental Validation Workflow

Logic flow for validating the scaffold's utility in a drug discovery campaign.

Workflow cluster_assays Parallel Profiling Step1 Scaffold Synthesis (Protocol A) Step2 Purity Verification (>95% via HPLC/NMR) Step1->Step2 Assay1 Microsomal Stability (Protocol B) Step2->Assay1 Assay2 Target Binding (Radioligand Displacement) Step2->Assay2 Assay3 Lipophilicity (LogD) (Shake-Flask Method) Step2->Assay3 Decision Is t1/2 > 30min AND IC50 < 100nM? Assay1->Decision Assay2->Decision Optimize Derivatize 4-OH Group (Ester/Ether Library) Decision->Optimize No Lead Lead Candidate Selection Decision->Lead Yes Optimize->Step1 Iterate

Caption: Decision tree for evaluating the 1-(3,5-Difluorobenzyl)piperidin-4-ol scaffold in hit-to-lead optimization.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Piperidin-4-ol Derivatives. PubChem.[1][3] Retrieved from [Link]

  • Lindsley, C. W., et al. (2018).[1] Practical Strategies for Organic Synthesis and Drug Discovery: The Role of Fluorine in Medicinal Chemistry. ACS Professional Reference Book.[1]

  • Layton, M. E., et al. (2011).[1] Discovery of 4-substituted piperidines as potent, selective, and orally bioavailable NR2B antagonists. ACS Medicinal Chemistry Letters.

Sources

1-(3,5-Difluorobenzyl)piperidin-4-ol: A Comprehensive Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(3,5-difluorobenzyl)piperidin-4-ol, a key intermediate in modern pharmaceutical synthesis. The strategic incorporation of the 3,5-difluorobenzyl moiety onto the piperidine scaffold imparts unique physicochemical properties, making it a valuable building block in the development of novel therapeutics. This document will detail the synthetic pathways, reaction mechanisms, analytical characterization, and safety considerations for this compound, offering a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity. The high electronegativity and small size of fluorine can alter a molecule's pKa, lipophilicity, and metabolic profile, often leading to enhanced potency and bioavailability.[2] The specific substitution pattern of the 3,5-difluorobenzyl group in 1-(3,5-difluorobenzyl)piperidin-4-ol presents a unique combination of these attributes, making it a sought-after intermediate for targeting a range of biological targets, particularly within the central nervous system.[3]

Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of 1-(3,5-difluorobenzyl)piperidin-4-ol is through reductive amination . This robust and versatile reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5]

Core Reaction: Reductive Amination

The synthesis of 1-(3,5-difluorobenzyl)piperidin-4-ol typically proceeds via the reaction of 3,5-difluorobenzaldehyde with piperidin-4-ol.[6]

Overall Reaction:

Mechanistic Deep Dive

The reductive amination process can be broken down into two key steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-4-ol on the carbonyl carbon of 3,5-difluorobenzaldehyde. This is followed by dehydration to form a transient iminium ion. The reaction is typically acid-catalyzed to facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), is introduced to selectively reduce the iminium ion to the final tertiary amine product. These reducing agents are favored as they are less reactive towards the starting aldehyde, minimizing side reactions.

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Aldehyde 3,5-Difluorobenzaldehyde Protonation Protonation of Carbonyl Aldehyde->Protonation H+ Amine Piperidin-4-ol Nucleophilic_Attack Nucleophilic Attack Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration -H2O Iminium_Ion Iminium Ion Dehydration->Iminium_Ion Final_Product 1-(3,5-Difluorobenzyl)piperidin-4-ol Iminium_Ion->Final_Product Hydride Transfer ProtonationAmine ProtonationAmine ProtonationAmine->Nucleophilic_Attack Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Final_Product

Figure 1: Reductive Amination Workflow
Experimental Protocol: A Validated Approach

The following protocol provides a reliable method for the laboratory-scale synthesis of 1-(3,5-difluorobenzyl)piperidin-4-ol.

Materials:

  • 3,5-Difluorobenzaldehyde

  • Piperidin-4-ol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a stirred solution of piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM), add 3,5-difluorobenzaldehyde (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to yield 1-(3,5-difluorobenzyl)piperidin-4-ol as a solid.

Physicochemical Properties and Characterization

A thorough characterization of 1-(3,5-difluorobenzyl)piperidin-4-ol is crucial for its use as a pharmaceutical intermediate.

PropertyValue
Molecular Formula C₁₂H₁₅F₂NO
Molecular Weight 227.25 g/mol
Appearance Off-white to pale yellow solid
CAS Number 865269-87-0
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Expected chemical shifts (δ) in CDCl₃ would include signals for the aromatic protons of the difluorobenzyl group, the benzylic protons, and the protons of the piperidine ring, including the methine proton at the 4-position and the methylene protons.[7][8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electrospray ionization (ESI) mode would typically show the [M+H]⁺ ion at m/z 228.25.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-F stretches of the difluorobenzyl moiety.[9]

Applications in Pharmaceutical Research

The unique structural features of 1-(3,5-difluorobenzyl)piperidin-4-ol make it a valuable intermediate in the synthesis of a variety of biologically active molecules. The piperidine moiety provides a basic nitrogen center, which can be crucial for receptor binding and improving solubility, while the difluorobenzyl group can enhance binding affinity and modulate metabolic stability.[10][11] Its derivatives have been investigated for their potential in treating a range of conditions.[12][13]

Figure 2: Key Application Areas

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 1-(3,5-difluorobenzyl)piperidin-4-ol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

First Aid Measures: [16][17]

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist.[17]

Conclusion

1-(3,5-Difluorobenzyl)piperidin-4-ol stands as a strategically important intermediate in the landscape of pharmaceutical development. Its synthesis via reductive amination is a well-established and efficient process. The compound's unique combination of a piperidine core and a difluorinated aromatic ring provides a versatile platform for the design of novel drug candidates with potentially enhanced pharmacological profiles. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and handling, serving as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(1), 134.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Krasavin, M. (2022).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 23, 2026, from [Link]

  • Angene Chemical. (2025, July 10). Safety Data Sheet: 1-(3,5-Difluorobenzyl)piperidin-4-ol.
  • Kishida Chemical Co., Ltd. (2023, December 19). Safety Data Sheet: 1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride.
  • Sigma-Aldrich. (n.d.).
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5133.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved February 23, 2026, from [Link]

  • Fisher Scientific. (2024, March 13). Safety Data Sheet: 4-(4-Fluorobenzyl)piperidine hydrochloride.
  • Wang, Z., et al. (2011). 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular Cancer Therapeutics, 10(11), 2157-2167.
  • ResearchGate. (n.d.). Reagents and conditions: (i) 3,4‐Difluorobenzaldehyde, piperidine,.... Retrieved February 23, 2026, from [Link]

  • Omyrzakov, M. T., et al. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal, 11(5s), 210-214.
  • PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved February 23, 2026, from [Link]

  • BindingDB.org. (n.d.). 1-(4-(3-(3,5-difluorophenyl)- 1H-pyrrolo[2,3-b]pyridin-5- yl)benzyl)piperidin-3-ol. Retrieved February 23, 2026, from [Link]

  • Pretze, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567.
  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Google Patents. (n.d.). CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.
  • Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e15.
  • Kabilan, S., et al. (2025). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Journal of Molecular Structure, 1301, 137265.
  • Karu, K., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8111-8121.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ChemTalk. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved February 23, 2026, from [Link]

Sources

Introduction: The Therapeutic Potential of the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3,5-Difluorobenzyl)piperidin-4-ol

Disclaimer: This document provides a detailed framework for the potential in vitro investigation of 1-(3,5-Difluorobenzyl)piperidin-4-ol. As of the writing of this guide, specific experimental data for this compound is not extensively available in peer-reviewed literature. The proposed methodologies are therefore based on established protocols for the evaluation of structurally related piperidine derivatives and are intended to serve as a strategic guide for researchers.

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging a wide array of biological targets.[1] The introduction of a difluorobenzyl group, as in 1-(3,5-Difluorobenzyl)piperidin-4-ol, offers intriguing possibilities for modulating target affinity and metabolic stability. Fluorine substitution can significantly impact a molecule's lipophilicity, pKa, and conformation, potentially leading to enhanced potency and a more desirable pharmacokinetic profile.

This guide outlines a comprehensive in vitro strategy to elucidate the potential biological activities of 1-(3,5-Difluorobenzyl)piperidin-4-ol, with a focus on oncology and neurodegenerative diseases, two areas where piperidine derivatives have shown considerable promise.[2][3]

Part 1: Foundational In Vitro Profiling

A logical first step in characterizing any new chemical entity is to assess its fundamental cellular effects. This initial screening provides a broad understanding of the compound's general toxicity and sets the stage for more targeted, mechanistic studies.

Cytotoxicity Assessment in Cancer Cell Lines

The evaluation of a compound's cytotoxic potential is a cornerstone of early-stage drug discovery, particularly in oncology. The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cell density based on the measurement of cellular protein content.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, and PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 1-(3,5-Difluorobenzyl)piperidin-4-ol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the plated cells and incubate for a further 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Aspirate the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. The GI₅₀ (concentration causing 50% growth inhibition) can then be determined.

Hypothetical Data Presentation:

CompoundCell LineGI₅₀ (µM)
1-(3,5-Difluorobenzyl)piperidin-4-olMCF-7TBD
1-(3,5-Difluorobenzyl)piperidin-4-olHT-29TBD
1-(3,5-Difluorobenzyl)piperidin-4-olPC-3TBD
Doxorubicin (Reference)MCF-7Value

TBD: To Be Determined

Part 2: Mechanistic Investigations in Oncology

Should initial screening reveal significant cytotoxic activity, the next logical step is to explore the underlying mechanism of action. Many cytotoxic agents induce apoptosis, or programmed cell death.

Assessment of Apoptosis Induction

A common method to quantify apoptosis is to measure the activity of caspases, a family of proteases that are central to the apoptotic process.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed pancreatic cancer cells (e.g., MiaPaCa-2 or PanC-1) in a 96-well plate and treat with varying concentrations of 1-(3,5-Difluorobenzyl)piperidin-4-ol for 24 hours.[4]

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Apo-one® Homogeneous Caspase-3/7 Assay kit).[4]

  • Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: An increase in fluorescence indicates an increase in caspase-3/7 activity and thus, apoptosis.

Investigating Cell Cycle Arrest

Some anticancer compounds exert their effects by halting the cell cycle at specific checkpoints. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MiaPaCa-2) and treat with 1-(3,5-Difluorobenzyl)piperidin-4-ol at its approximate GI₅₀ concentration for 24 and 48 hours.[4]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: An accumulation of cells in a particular phase (e.g., G2/M) would suggest that the compound induces cell cycle arrest at that checkpoint.[4]

Illustrative Workflow for Oncology Investigations:

G cluster_0 Initial Screening cluster_1 Mechanistic Studies start 1. Cell Plating (Various Cancer Lines) treat 2. Compound Treatment (Dose-Response) start->treat srb 3. SRB Assay treat->srb gi50 4. Determine GI₅₀ srb->gi50 apoptosis Caspase-3/7 Assay gi50->apoptosis If GI₅₀ is potent cell_cycle Cell Cycle Analysis (Flow Cytometry) gi50->cell_cycle If GI₅₀ is potent

Caption: Workflow for in vitro oncology evaluation.

Part 3: Exploration in Neurodegenerative Disease Models

Piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2] Key pathological hallmarks of Alzheimer's disease include the presence of amyloid-beta (Aβ) plaques and reduced levels of the neurotransmitter acetylcholine.

Inhibition of Acetylcholinesterase (AChE)

One therapeutic strategy for Alzheimer's disease is to inhibit acetylcholinesterase, the enzyme responsible for breaking down acetylcholine, thereby increasing its levels in the brain.

Experimental Protocol: In Vitro AChE Inhibition Assay

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of 1-(3,5-Difluorobenzyl)piperidin-4-ol for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding ATCI and DTNB to the wells.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the rate of color change.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC₅₀ value.[2]

Hypothetical Data for AChE Inhibition:

CompoundIC₅₀ (µM) for AChE Inhibition
1-(3,5-Difluorobenzyl)piperidin-4-olTBD
Donepezil (Reference)Value

TBD: To Be Determined

Inhibition of Amyloid-Beta (Aβ) Aggregation

Another key therapeutic approach is to prevent the aggregation of Aβ peptides into neurotoxic plaques.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

  • Aβ Preparation: Prepare a solution of Aβ₁₋₄₂ peptide in a suitable buffer.

  • Incubation: Incubate the Aβ₁₋₄₂ solution with and without various concentrations of 1-(3,5-Difluorobenzyl)piperidin-4-ol at 37°C for 24 hours to allow for aggregation.

  • ThT Addition: Add Thioflavin T (ThT) to each sample.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: A decrease in ThT fluorescence in the presence of the compound indicates inhibition of Aβ aggregation.[2]

Illustrative Pathway for Neurodegenerative Disease Investigation:

G cluster_0 Alzheimer's Disease Models AChE AChE Inhibition Assay Enzyme + Compound Add Substrate Measure Absorbance Calculate IC₅₀ Abeta Aβ Aggregation Assay Aβ Peptide + Compound Incubate Add Thioflavin T Measure Fluorescence

Sources

1-(3,5-Difluorobenzyl)piperidin-4-ol safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Synthesis, and Handling of 1-(3,5-Difluorobenzyl)piperidin-4-ol

Executive Summary

1-(3,5-Difluorobenzyl)piperidin-4-ol is a pharmacophore building block frequently employed in the synthesis of GPCR modulators, kinase inhibitors, and monoamine transporter ligands. Its structure combines a polar 4-hydroxypiperidine core with a lipophilic 3,5-difluorobenzyl moiety. This amphiphilic nature dictates specific handling protocols to mitigate bioavailability risks (skin absorption) and chemical reactivity (nucleophilic nitrogen/hydroxyl interactions).

This guide provides an autonomous, evidence-based framework for the safe management of this compound, moving beyond generic MSDS data to address the specific operational risks found in high-throughput screening (HTS) and lead optimization workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the molecular architecture is the first step in safety. The 3,5-difluoro substitution pattern on the benzyl ring significantly increases lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability and altering metabolic stability.

Table 1: Physicochemical Properties (Experimental & Predicted)

PropertyValue / DescriptionOperational Implication
Chemical Name 1-[(3,5-Difluorophenyl)methyl]piperidin-4-olOfficial IUPAC designation.
CAS Number Analogous to 873537-07-2 (General class); Specific isomer often custom synthesized.Verify batch-specific CoA.
Molecular Formula C₁₂H₁₅F₂NOMW: 227.25 g/mol .[1]
Physical State Viscous Oil or Low-Melting Solid (White to Off-White)Tendency to supercool; may require warm water bath for aliquoting.
Solubility Soluble in DMSO, MeOH, DCM, Chloroform.Use DMSO for biological stock solutions; DCM for extraction.
pKa (Calculated) ~8.5 (Piperidine Nitrogen)Basic. Will form stable salts with HCl/TFA.
LogP (Predicted) 2.1 – 2.5Moderate lipophilicity; permeates nitrile gloves over time.

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)

Note: As a specific R&D intermediate, comprehensive toxicological data may not exist in public registries. The following assessment utilizes "Read-Across" methodology based on structural activity relationships (SAR) of fluorinated benzylamines and 4-hydroxypiperidines.

Acute Toxicity & Exposure Risks
  • Skin/Eye Contact (High Risk): The piperidine nitrogen is basic, causing immediate irritation to mucous membranes. The fluorinated benzyl group facilitates dermal absorption.

    • Hazard Statement:H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]

  • Inhalation: Aerosolization of the oil or dust from the salt form can cause respiratory tract inflammation (H335 ).

  • Systemic Effects: Fluorinated aromatics can exhibit CNS activity. While this specific compound is likely a precursor, treat it as a potential modulator of neurological targets until proven otherwise.

Chemical Incompatibilities
  • Strong Oxidizers: Reaction with the secondary alcohol or tertiary amine can be exothermic.

  • Acylating Agents: The 4-hydroxyl group is nucleophilic; inadvertent reaction with acid chlorides or anhydrides will generate esters.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

To ensure safety, we employ a "Barrier-Redundancy" approach. Reliance on a single layer of protection is insufficient for lipophilic amines.

PPE Protocol
  • Respiratory: N95 (minimum) for solid handling; Half-mask respirator with organic vapor cartridges (OV/P100) if heating or working outside a fume hood.

  • Dermal:

    • Primary Layer:[4] Nitrile examination gloves (0.11 mm).

    • Secondary Layer (Critical): If handling concentrated oils (>100 mg), wear Silver Shield/4H laminate gloves under nitrile gloves to prevent permeation of the fluorinated moiety.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid handling of basic amines.

Engineering Controls
  • Fume Hood: All open-vessel manipulations must occur within a certified fume hood (Face velocity: 100 fpm).

  • Static Control: Use anti-static mats when weighing the solid salt form, as piperidine salts are prone to triboelectric charging and scattering.

Part 4: Synthesis & Purification Safety Workflow

The synthesis of 1-(3,5-difluorobenzyl)piperidin-4-ol typically involves the alkylation of 4-hydroxypiperidine with 3,5-difluorobenzyl bromide. This reaction generates HBr and requires careful thermal management.

DOT Diagram: Synthesis & Safety Logic

SynthesisWorkflow cluster_safety Critical Safety Checks Start Reagents: 4-Hydroxypiperidine + 3,5-Difluorobenzyl Bromide Reaction Reaction (SN2) Solvent: MeCN/K2CO3 Risk: Exotherm/Lachrymator Start->Reaction Slow Addition (0°C) Quench Quench Add Water/Brine Risk: Emulsion Formation Reaction->Quench Monitor TLC Check1 Trap Acid Fumes (HBr) Reaction->Check1 Extraction Extraction (DCM) Separate Organic Phase Quench->Extraction Phase Separation Purification Purification Column Chromatography (MeOH/DCM gradient) Extraction->Purification Concentrate Final Final Product 1-(3,5-Difluorobenzyl)piperidin-4-ol Store under Argon Purification->Final QC (NMR/LCMS) Check2 Check Peroxides (if ether used)

Caption: Workflow for the synthesis and isolation of the target compound, highlighting critical risk points (Red/Yellow) and process flow.

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with 4-hydroxypiperidine (1.0 eq) and K₂CO₃ (2.5 eq) in Acetonitrile (MeCN).

  • Addition: Cool to 0°C. Add 3,5-difluorobenzyl bromide (1.0 eq) dropwise. Warning: Benzyl bromides are lachrymators. Do not remove from hood.

  • Reaction: Allow to warm to room temperature. Stir for 4-12 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water.

  • Purification: The crude oil is often purified via silica gel chromatography (0-10% MeOH in DCM).

  • Validation: Verify identity via ¹H NMR (distinctive triplet for benzyl protons) and LC-MS (M+H peak).

Part 5: Handling, Storage, & Stability[6]

Storage Conditions
  • Temperature: Store at 2–8°C for short term; -20°C for long term.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.

Solubilization Protocol (for Biological Assays)

Researchers often encounter precipitation when diluting DMSO stocks into aqueous buffers.

  • Dissolve compound in 100% DMSO to create a 10 mM Master Stock .

  • Sonicate for 5 minutes (water bath) to ensure complete dissolution.

  • Intermediate Dilution: Dilute 1:10 in ethanol or PEG-400 before adding to the aqueous media. This "step-down" reduces the shock precipitation of the lipophilic benzyl group.

Part 6: Emergency Response Protocols

DOT Diagram: Exposure Response Logic

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin Wash 15 min (Soap/Water) Discard contaminated gloves Skin->ActionSkin ActionEye Flush 15 min (Eyewash) Remove contacts Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if labored breathing Inhalation->ActionInhale Medical Seek Medical Attention Show Structure/SDS ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate decision tree for exposure incidents. Speed of response is critical for basic amines to prevent chemical burns.

  • Spill Cleanup:

    • Evacuate the immediate area.[4][5][6][7][8]

    • Don double nitrile gloves and respiratory protection.

    • Absorb liquid spills with vermiculite or sand.[5] Do not use combustible materials (sawdust).

    • Neutralize the surface with a dilute acetic acid solution (vinegar) to convert the basic amine to a water-soluble salt, then wipe down.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 49761227, 1-Benzyl-3,3-difluoropiperidin-4-one (Structural Analog). Retrieved February 23, 2026, from [Link]

  • Google Patents (2015).Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]... (US9085565B2).

Sources

Methodological & Application

Purification of 1-(3,5-Difluorobenzyl)piperidin-4-ol by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction and Scientific Rationale

1-(3,5-Difluorobenzyl)piperidin-4-ol is a key structural motif in medicinal chemistry. The piperidine scaffold is prevalent in numerous biologically active compounds, and the difluorobenzyl group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, which are critical for drug efficacy and pharmacokinetics.[1] Given its role as a crucial building block in the synthesis of potential therapeutics, obtaining this intermediate in high purity is paramount.[2][3]

Column chromatography is a fundamental purification technique in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[4][5] For a molecule like 1-(3,5-Difluorobenzyl)piperidin-4-ol, which possesses a polar alcohol group and a basic piperidine nitrogen, specific challenges arise. The basic nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, the most common stationary phase.[6] This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.

This protocol addresses this challenge by employing flash chromatography—a technique that uses positive pressure to accelerate solvent flow for faster and more efficient separations—and by modifying the mobile phase with a basic additive to suppress the undesirable interactions between the analyte and the stationary phase.[7][8][9]

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before committing to a large-scale column, it is essential to develop an optimal solvent system using TLC.[10][11] The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[5][12] This Rf range typically translates to an ideal elution volume in column chromatography, ensuring good separation from both less polar and more polar impurities.

Protocol for TLC Method Development:
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a test solvent system. Start with a moderately polar system, such as 50% Ethyl Acetate (EtOAc) in Hexane.

  • Visualize the developed plate under UV light (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amine).

  • Calculate the Rf value: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Adjust the solvent polarity to achieve the target Rf of ~0.3.

    • If Rf is too high (> 0.4), decrease the polarity of the mobile phase (e.g., reduce the percentage of EtOAc).

    • If Rf is too low (< 0.2), increase the polarity (e.g., increase the percentage of EtOAc or switch to a more polar system like 5% Methanol in Dichloromethane).[13][14]

  • Crucial Step: Once a suitable EtOAc/Hexane or DCM/MeOH system is found, add 0.5-1% triethylamine (TEA) to a new test system. Observe if the spot for the target compound becomes sharper and less streaky. This indicates successful suppression of the interaction with silica.

Detailed Flash Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Materials and Reagents
Item Specification Purpose
Stationary Phase Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)
Crude Product 1-(3,5-Difluorobenzyl)piperidin-4-olThe material to be purified
Non-Polar Solvent Hexanes or HeptanesComponent of the mobile phase
Polar Solvent Ethyl Acetate (EtOAc)Component of the mobile phase
Stronger Polar Solvent Methanol (MeOH), Dichloromethane (DCM)For eluting highly polar impurities (optional)
Base Additive Triethylamine (TEA)To prevent peak tailing by neutralizing acidic silica sites[6]
Glassware Chromatography column, flasks, separatory funnelStandard laboratory glassware
Equipment Flash chromatography system or setup with air/nitrogen pressureTo drive the mobile phase through the column[8]
Analysis TLC plates, UV lamp, collection tubes/flasksFor monitoring the separation
Column Preparation (Wet Packing)
  • Select Column Size: For 1-2 g of crude material, a column with a diameter of approximately 4-5 cm is appropriate. The amount of silica gel should be 30-50 times the weight of the crude sample.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexane + 1% TEA) to form a homogenous slurry.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Equilibrate: Add more of the initial mobile phase to the top and use pressure to push it through the column until the silica bed is stable and solvent flows clearly. Ensure the solvent level never drops below the top of the silica bed.

Sample Loading

Proper sample loading is critical for achieving high resolution.

  • Dissolve the Sample: Dissolve the crude 1-(3,5-Difluorobenzyl)piperidin-4-ol in a minimal amount of a suitable solvent. Dichloromethane is often a good choice.[14] Using the mobile phase itself is also an option, but ensure the sample is fully dissolved.

  • Adsorb onto Silica (Dry Loading - Recommended):

    • To the dissolved sample, add a small amount of silica gel (2-3 times the sample weight).

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a uniform, thin layer.

    • Gently add a protective layer of sand on top of the sample layer. This prevents disturbance during solvent addition.

Elution and Fraction Collection

The elution is performed using a gradient of increasing solvent polarity. This ensures that less polar impurities elute first, followed by the target compound, and finally the more polar impurities.

  • Initial Elution: Begin eluting with the low-polarity mobile phase determined during TLC analysis (e.g., 10% EtOAc in Hexane + 1% TEA). This will wash out non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. For example, you might proceed as follows:

    • 2 column volumes of 10% EtOAc/Hexane + 1% TEA

    • 4 column volumes of 30% EtOAc/Hexane + 1% TEA (the system where your product has an Rf of ~0.3)

    • 2 column volumes of 50% EtOAc/Hexane + 1% TEA

    • If necessary, a final flush with 5-10% MeOH in DCM + 1% TEA to elute very polar baseline impurities.

  • Fraction Collection: Collect the eluate in appropriately sized test tubes or flasks. The fraction size should be small enough to ensure that fractions containing the pure compound are not mixed with impure ones.

Analysis and Product Isolation
  • Monitor Fractions by TLC: Spot every few fractions onto a TLC plate. Develop the plate in the solvent system used for elution.

  • Identify and Pool Fractions: Visualize the TLC plate to identify the fractions containing only the pure target compound. Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. The triethylamine will also be removed during this process.

  • Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified 1-(3,5-Difluorobenzyl)piperidin-4-ol.

Visual Workflow and Logic

The following diagrams illustrate the overall purification workflow and the logic for mobile phase optimization.

Purification_Workflow cluster_prep Preparation & Setup cluster_run Execution & Analysis cluster_final Final Product Crude Crude Sample TLC_Dev TLC Method Development (Rf ≈ 0.3) Crude->TLC_Dev Pack_Col Pack Column with Silica Gel Slurry TLC_Dev->Pack_Col Load_Sample Dry Load Sample onto Column Pack_Col->Load_Sample Elute Elute with Polarity Gradient (+1% TEA) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evap Solvent Evaporation Pool->Evap Pure_Product Pure Product Evap->Pure_Product

Caption: A comprehensive workflow for the purification of 1-(3,5-Difluorobenzyl)piperidin-4-ol.

TLC_Logic cluster_adjust Start Run TLC with Test Solvent System Check_Rf Is Rf ≈ 0.3? Start->Check_Rf Too_High Rf is too high (>0.4) Decrease Polarity (e.g., less EtOAc) Check_Rf->Too_High No Too_Low Rf is too low (<0.2) Increase Polarity (e.g., more EtOAc) Check_Rf->Too_Low No Optimal System is Optimal Add 1% TEA & Proceed to Column Check_Rf->Optimal Yes Too_High->Start Too_Low->Start

Caption: Decision-making logic for optimizing the mobile phase using TLC.

Troubleshooting Common Issues

Problem Probable Cause(s) Solution(s)
Significant Peak Tailing Strong interaction of the basic piperidine nitrogen with acidic silica.Ensure 0.5-1% triethylamine (TEA) is added to the mobile phase.[6][13]
Poor Separation Incorrect solvent system; column overloaded; poor column packing.Re-optimize the mobile phase with TLC. Reduce the amount of sample loaded. Repack the column carefully to avoid channels.
Compound Won't Elute Mobile phase polarity is too low; compound may be degrading on silica.Increase the polarity of the mobile phase significantly (e.g., switch to a DCM/MeOH system). If degradation is suspected, consider using a different stationary phase like alumina.
Cracked or Channeled Column Column ran dry; packing was not uniform.Never let the solvent level drop below the top of the silica. Ensure the silica is packed as a uniform slurry.

Conclusion

The successful purification of 1-(3,5-Difluorobenzyl)piperidin-4-ol is readily achievable using flash column chromatography on silica gel. The critical parameter for success is the development of an appropriate mobile phase using TLC, coupled with the inclusion of a basic modifier like triethylamine to ensure sharp, symmetrical peaks. By following this detailed protocol, researchers can consistently obtain this valuable intermediate with high purity, facilitating the advancement of drug discovery and development programs.

References

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. How can I select the solvent system for column chromatography?. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • University of York. Determining a solvent system. [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]

  • Hossain, M. A., & Shuma, R. N. (2018). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. World Journal of Pharmaceutical Research.
  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • Scribd. (2025). Flash Chromatography-16-Feb-2025. [Link]

  • Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

  • Teledyne ISCO. Download Our Flash Guide- Effective Organic Compound Purification. [Link]

  • ResearchGate. (2021). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS. [Link]

  • Magritek. Column Chromatography. [Link]

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  • PubChem. Piperidin-4-ol. [Link]

  • Vanderbilt University. (2020). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • Angers, I., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Published by Wiley-VCH.
  • De Vivo, M., et al. (2001). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry.
  • University of Bath.
  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry.
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  • Moorthy, V., et al. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmaceutical Sciences.
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Application Notes & Protocols: A Guide to the Biological Screening of 1-(3,5-Difluorobenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Tiered Strategy for Target Identification and Characterization

Introduction: The Prominence of the Piperidine Scaffold and the Rationale for Screening

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with a wide range of biological targets. Compounds incorporating the piperidine moiety have demonstrated a vast array of pharmacological activities, including but not limited to, anti-cancer, antimicrobial, and central nervous system effects.[2][4][5][6]

1-(3,5-Difluorobenzyl)piperidin-4-ol is a novel compound featuring this key piperidine core, further functionalized with a difluorobenzyl group. The presence of fluorine atoms can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Given the therapeutic potential inherent in its structural motifs, a systematic biological screening campaign is warranted to elucidate its pharmacological profile.

This document provides a comprehensive, multi-tiered protocol for the biological screening of 1-(3,5-Difluorobenzyl)piperidin-4-ol. The proposed workflow is designed to first identify potential biological activities in a broad, high-throughput manner, followed by progressively more focused assays to confirm the molecular target, and finally, to characterize the mechanism of action. This strategic approach is essential in early-stage drug discovery for efficiently identifying high-quality lead compounds.[7]

Experimental Design: A Tiered Screening Cascade

A hierarchical screening approach is the most resource-effective method for characterizing a novel chemical entity. This cascade is designed to triage the compound through a series of assays, starting with broad, cost-effective screens and moving towards more complex, information-rich experiments for promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Target Validation cluster_2 Tier 3: Mechanistic & Selectivity Profiling Cytotoxicity Cytotoxicity Profiling (e.g., MTT/CellTiter-Glo) HTS High-Throughput Functional Screen (e.g., GPCR Panel) Cytotoxicity->HTS Identify Non-Toxic Concentration Range DoseResponse Dose-Response Analysis (EC50 / IC50 Determination) HTS->DoseResponse Initial 'Hit' Identified BindingAssay Direct Target Engagement (e.g., Radioligand Binding) DoseResponse->BindingAssay Confirm Potency SecondaryAssay Orthogonal Functional Assays (e.g., cAMP, β-Arrestin) DoseResponse->SecondaryAssay Confirm Functional Activity Selectivity Selectivity Profiling (Against Related Targets) BindingAssay->Selectivity Characterize Binding Pathway Downstream Pathway Analysis (e.g., Western Blot for pERK) SecondaryAssay->Pathway Validate On-Target Effect ADME In Vitro ADME/Tox (e.g., Microsomal Stability, hERG) Pathway->ADME Elucidate Mechanism

Figure 1: A multi-tiered workflow for biological screening.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to broadly assess the compound's biological activity and determine its therapeutic window by evaluating cytotoxicity. More than half of all high-throughput screening (HTS) campaigns now utilize cell-based assays to provide more physiologically relevant data than purely biochemical assays.[7]

Protocol 1.1: General Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing functional activity, it is critical to determine the concentration range at which 1-(3,5-Difluorobenzyl)piperidin-4-ol exhibits cytotoxic effects. This ensures that any observed activity in subsequent functional screens is not merely a result of cell death.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general screening or a cancer cell line like PC-3 if anti-proliferative activity is suspected[4]) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of 1-(3,5-Difluorobenzyl)piperidin-4-ol in the appropriate cell culture medium. A typical starting concentration is 100 µM. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 1.2: Broad Functional Screening (GPCR Profiling)

Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of approximately a quarter of all therapeutic drugs.[8][9] Given that the piperidine scaffold is prevalent in many GPCR-targeting drugs, screening against a panel of GPCRs is a logical starting point.[10] High-throughput methods often rely on measuring second messengers like cAMP or calcium, or on protein-protein interactions like β-arrestin recruitment.[9][11][12]

Step-by-Step Methodology (Example using a Calcium Flux Assay for Gq-coupled GPCRs):

  • Cell Line: Utilize a panel of cell lines, each stably expressing a different Gq-coupled GPCR of interest.

  • Cell Seeding: Plate the cells in a 384-well, black-walled, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • Compound Addition: Prepare 1-(3,5-Difluorobenzyl)piperidin-4-ol at a single, high concentration (e.g., 10 µM) in an appropriate assay buffer.

  • Data Acquisition: Use an instrument capable of kinetic reading, such as a FLIPR (Fluorometric Imaging Plate Reader).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the compound to the wells.

    • Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes to capture any transient calcium release from intracellular stores.[10]

  • Data Analysis: Identify "hits" by looking for a significant increase in fluorescence intensity over the baseline compared to vehicle-treated wells. The magnitude and kinetics of the response can provide initial clues about the compound's activity.

Tier 2: Hit Confirmation and Target Validation

Once a primary hit is identified, the next tier of experiments aims to confirm this activity through dose-response studies and orthogonal assays. The goal is to validate that the compound's effect is real, potent, and mediated through the specific target identified in the primary screen.

Protocol 2.1: Dose-Response and Potency Determination

Rationale: To characterize the potency of the compound, a full dose-response curve must be generated. This allows for the calculation of the EC₅₀ (half-maximal effective concentration) for agonists or the IC₅₀ (half-maximal inhibitory concentration) for antagonists.

Step-by-Step Methodology:

  • Assay Setup: Use the same assay format in which the hit was identified (e.g., the Calcium Flux Assay from Protocol 1.2).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-(3,5-Difluorobenzyl)piperidin-4-ol.

  • Agonist Mode:

    • Add the compound dilutions to the cells and measure the response.

    • Plot the response (e.g., peak fluorescence) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and the maximum efficacy (Eₘₐₓ).

  • Antagonist Mode:

    • Pre-incubate the cells with the compound dilutions for 15-30 minutes.

    • Add a known agonist for the target receptor at its EC₈₀ concentration.

    • Measure the response and plot the inhibition against the logarithm of the compound concentration to determine the IC₅₀.

Protocol 2.2: Orthogonal Functional Assay (cAMP Assay)

Rationale: To ensure the observed activity is not an artifact of the primary assay technology, it is crucial to confirm the hit in an orthogonal assay that measures a different biological readout.[13] If the target GPCR is known to couple to Gs or Gi proteins, a cyclic AMP (cAMP) assay is an excellent choice.[10][12]

Step-by-Step Methodology (Example using a Luminescence-based cAMP Assay):

  • Cell Line: Use a cell line stably expressing the target GPCR of interest, engineered with a reporter system that links cAMP levels to a measurable signal (e.g., luciferase).

  • Cell Seeding and Treatment: Seed cells in a 384-well plate. Treat with a serial dilution of 1-(3,5-Difluorobenzyl)piperidin-4-ol (for agonist testing) or pre-incubate with the compound before stimulating with a known agonist (for antagonist testing). For Gi-coupled receptors, cells are typically stimulated with forskolin to elevate basal cAMP levels first.[10]

  • Lysis and Detection: After incubation, lyse the cells and add the detection reagents according to the manufacturer's protocol. The resulting luminescent signal is inversely proportional to the cAMP concentration.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the dose-dependent change in signal to determine the EC₅₀ or IC₅₀. A positive result in this assay provides strong evidence that the compound modulates the target receptor's canonical G-protein signaling pathway.

G cluster_pathway Canonical GPCR Signaling Ligand 1-(3,5-Difluorobenzyl) piperidin-4-ol GPCR GPCR Target Ligand->GPCR Binds G_Protein Gαβγ GPCR->G_Protein Activates Arrestin β-Arrestin GPCR->Arrestin Recruits Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream Downstream Cellular Response Second_Messenger->Downstream Arrestin_Signal G-Protein Independent Signaling Arrestin->Arrestin_Signal

Figure 2: Generalized GPCR signaling pathways.

Tier 3: Mechanistic and Selectivity Profiling

With a validated on-target effect, the final tier focuses on understanding the compound's detailed mechanism of action and its selectivity profile.

Protocol 3.1: Radioligand Binding Assay

Rationale: Functional assays demonstrate a cellular effect, but they do not prove direct binding to the target. A radioligand binding assay is the gold standard for confirming direct target engagement and determining the binding affinity (Kᵢ) of a test compound.[14]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target (e.g., [³H]-spiperone), and serial dilutions of the unlabeled test compound, 1-(3,5-Difluorobenzyl)piperidin-4-ol.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the mixture through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 3.2: Selectivity Profiling

Rationale: An ideal drug candidate should be highly selective for its intended target to minimize off-target side effects. The compound should be tested against a panel of related receptors (e.g., other members of the same receptor family) and key anti-targets (e.g., the hERG ion channel).

Methodology: This typically involves running the compound through commercially available selectivity panels. The same assay formats used for the primary target (e.g., binding assays, functional assays) are used to assess activity at a wide range of other potential targets.

Data Presentation and Validation

Throughout the screening process, rigorous data analysis and assay validation are paramount for making sound decisions.

Assay Validation Parameters

For each assay, key performance metrics should be calculated to ensure robustness and reproducibility.[13][15]

ParameterDescriptionAcceptance Criterion
Z'-factor A measure of assay quality that reflects the dynamic range and data variation.Z' > 0.5
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.S/B > 5 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data points.%CV < 15%
Example Dose-Response Data

The results from dose-response experiments should be tabulated to compare the potency and efficacy of the compound under different conditions.

Assay TypeModeCalculated ValueResult
Calcium FluxAgonistEC₅₀150 nM
Calcium FluxAntagonistIC₅₀210 nM
cAMP AssayAntagonistIC₅₀255 nM
Radioligand BindingCompetitiveKᵢ95 nM
Conclusion

This application note outlines a systematic, tiered approach for the comprehensive biological screening of 1-(3,5-Difluorobenzyl)piperidin-4-ol. By progressing from broad primary screens to specific, mechanistic studies, researchers can efficiently identify the biological target(s) of this novel compound, characterize its potency and mechanism of action, and assess its potential as a therapeutic agent. The principles and protocols described herein provide a robust framework for the early-stage evaluation of any new chemical entity in a drug discovery program, ensuring that decisions are based on high-quality, reproducible, and physiologically relevant data.

References
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  • Purgatorio, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Sterling Pharma Solutions. Retrieved February 22, 2026, from [Link]

  • Subramaniam, D., et al. (2011). 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Molecular Cancer Therapeutics, 10(11), 2136-46. Retrieved February 22, 2026, from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(21), 8875–8899. Retrieved February 22, 2026, from [Link]

  • Naicker, K. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved February 22, 2026, from [Link]

  • Subramaniam, D., et al. (2011). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. PMC. Retrieved February 22, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2015). Piperidine-Based Drug Discovery. DOKUMEN.PUB. Retrieved February 22, 2026, from [Link]

  • de Oliveira, R. G., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved February 22, 2026, from [Link]

  • BindingDB. (n.d.). 1-(4-(3-(3,5-difluorophenyl)- 1H-pyrrolo[2,3-b]pyridin-5- yl)benzyl)piperidin-3-ol. BindingDB. Retrieved February 22, 2026, from [Link]

  • Senthilkumar, P., & Mohan, S. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Reddy, T. S., et al. (2016). Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Gelin, C. F., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Retrieved February 22, 2026, from [Link]

  • Pandurangan, P., et al. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents.
  • Barluenga, S., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-10. Retrieved February 22, 2026, from [Link]

Sources

Preparing stock solutions of 1-(3,5-Difluorobenzyl)piperidin-4-ol for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DFBP Subject: Optimization of Stock Solution Preparation for 1-(3,5-Difluorobenzyl)piperidin-4-ol in High-Fidelity In Vitro Assays

Executive Summary

This guide provides a standardized protocol for the solubilization, storage, and assay delivery of 1-(3,5-Difluorobenzyl)piperidin-4-ol (herein referred to as DFBP-4 ).[1]

DFBP-4 presents a specific physicochemical challenge common in medicinal chemistry: it contains a lipophilic, electron-withdrawing fluorinated benzyl moiety alongside a polar, basic piperidine core.[1] This duality creates a "solubility cliff" when transitioning from organic solvents to aqueous physiological buffers. Improper handling results in micro-precipitation, which causes false negatives (loss of potency) or false positives (aggregate-based promiscuity) in biological assays.

This protocol utilizes a "Solvent-Bridging" strategy to ensure compound stability and data integrity.[1]

Physicochemical Profile & Critical Parameters

Before handling, verify the specific solid form (Free Base vs. Salt). The Free Base is lipophilic; the HCl salt is hygroscopic and water-soluble but acidic. This guide assumes the Free Base form , which is the standard for stock generation in drug discovery.

ParameterValue / DescriptionImpact on Protocol
Molecular Weight ~227.25 g/mol Use molarity (mM), not mg/mL, for biological relevance.[1]
LogP (Est.) 1.8 – 2.2Moderate lipophilicity; prone to sticking to plastic tips.
pKa (Est.) ~9.5 (Piperidine N)Cationic at pH 7.4. Soluble in acidic water; insoluble in basic water.
Primary Solvent Anhydrous DMSOStandard: 10 mM or 50 mM Master Stock.
Solubility Limit >100 mM in DMSOHigh solubility in DMSO; risk of "crashing out" upon aqueous dilution.
Assay Tolerance < 0.1% DMSO (Final)Exceeding 0.1% DMSO induces cellular stress and artifacts [1].[2]

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration solution in 100% DMSO. Pre-requisites: Anhydrous DMSO (Grade ≥99.9%, stored under N2/Ar), Glass vials (Amber), Analytical Balance.

Step-by-Step Workflow:

  • Container Selection: Use glass or polypropylene (PP) vials. Avoid polystyrene (PS), which can be dissolved by DMSO.

  • Weighing: Weigh approximately 2–5 mg of DFBP-4 solid. Record the exact mass to 0.01 mg precision.

    • Why? Volumetric addition is more accurate than trying to weigh an exact target mass.

  • Volume Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM using the formula:

    
    
    
    • Example: For 2.27 mg of DFBP-4 (MW 227.25):

      
      [1]
      
  • Dissolution: Add the calculated volume of DMSO to the center of the vial. Vortex for 30 seconds.

    • QC Check: Inspect against a dark background. The solution must be crystal-clear. If turbid, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: The "Intermediate Plate" Dilution Method

The Critical Failure Point: Direct dilution of 100% DMSO stock into the assay well (e.g., 1 µL stock into 1000 µL media) creates a transient local region of high concentration. This "shock" causes DFBP-4 to precipitate into invisible micro-crystals before it can disperse.[1]

The Solution: Use an Intermediate Dilution Step to lower the DMSO percentage before the compound meets the cells/protein.

Workflow Logic (Graphviz Diagram)

StockPrep cluster_0 Prevention of Precipitation Solid Solid DFBP-4 (Weighing) MasterStock Master Stock (10 mM in 100% DMSO) Solid->MasterStock Dissolve InterPlate Intermediate Plate (100 µM in 10% DMSO) MasterStock->InterPlate 1:100 Dilution (into Buffer) AssayWell Assay Well (1 µM in 0.1% DMSO) InterPlate->AssayWell 1:10 Dilution (into Media)

Caption: The Intermediate Plate method prevents "Solvent Shock" by stepping down DMSO concentration from 100% to 10% prior to final assay introduction.

Step-by-Step Procedure:
  • Prepare Intermediate Buffer: Create a solution of assay buffer (or media) containing 10% DMSO .

    • Why? DFBP-4 is more soluble in 10% DMSO than in 0% DMSO.[1] This acts as a "solubility bridge."

  • Create Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM Compound in ~19% DMSO (approx).

    • Correction: To strictly maintain 10% DMSO, dilute 10 mM stock (in DMSO) 1:10 into pure buffer , but this risks precipitation.

    • Preferred Method (Serial Dilution in DMSO): Perform all serial dilutions in 100% DMSO first.

  • Final Transfer (The 1:1000 Rule):

    • Step A: Prepare serial dilutions of DFBP-4 in a source plate using 100% DMSO.

    • Step B: Transfer 0.1 µL of these DMSO stocks into 100 µL of Assay Media (using acoustic dispensing or pin tool).

    • Step C (Manual Pipetting Alternative):

      • Dilute 10 mM Stock 1:20 in DMSO

        
         500 µM (100% DMSO).
        
      • Dilute 500 µM Stock 1:20 into Assay Media

        
         25 µM (5% DMSO). Vortex immediately. 
        
      • Add this 25 µM solution to cells (1:50 dilution)

        
        0.5 µM Final Conc (0.1% DMSO). 
        

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Assay "Solvent Shock"Switch to the "Intermediate Plate" method described above. Do not pipette 100% DMSO directly into cold media.
Loss of Potency (Shifted IC50) Compound sticking to plasticUse Low-Retention pipette tips and glass-coated plates.[1] DFBP-4 is lipophilic and binds to standard PP.[1]
Yellowing of Stock Oxidation of AmineDiscard stock. Store future stocks under Nitrogen/Argon at -80°C.
High Background Signal Compound AggregationPerform a nephelometry check (light scattering) to confirm solubility at the highest test concentration.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard reference for solubility cliffs).

  • Way, L. (2025). DMSO Tolerance in Cell-Based Assays: Best Practices. BenchChem Application Notes.[4] (General guidance on 0.1% limits).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1-(3,5-Difluorobenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Difluorobenzyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable piperidine intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Section 1: Choosing Your Synthetic Pathway

The synthesis of 1-(3,5-Difluorobenzyl)piperidin-4-ol is primarily achieved through two robust methods: Direct N-Alkylation of piperidin-4-ol and Reductive Amination starting from piperidin-4-one. The choice between these pathways depends on starting material availability, scalability, and the impurity profile you are willing to manage.

G cluster_0 Available Starting Materials cluster_1 Synthetic Pathways start Goal: Synthesize 1-(3,5-Difluorobenzyl)piperidin-4-ol SM1 Piperidin-4-ol start->SM1 SM2 Piperidin-4-one start->SM2 P1 Route A: Direct N-Alkylation SM1->P1 Reactant: 3,5-Difluorobenzyl bromide P2 Route B: Reductive Amination SM2->P2 Reactants: 3,5-Difluorobenzaldehyde + Reducing Agent end Target Compound P1->end Pros: Fewer steps. Cons: Potential for over-alkylation. P2->end Pros: Controlled, often cleaner. Cons: Requires specific reducing agents. G start Problem: Incomplete N-Alkylation or Low Yield C1 Is significant starting material left? start->C1 C2 Is a highly polar byproduct observed? start->C2 S1 Potential Cause: - Insufficient base - Poor solvent - Low temperature C1->S1 Yes S2 Potential Cause: Quaternary salt formation (Over-alkylation) C2->S2 Yes R1 Solution: - Increase base eq. (1.5-2.0) - Switch to DMF/Acetonitrile - Gently heat (40-50°C) S1->R1 R2 Solution: - Use only 1.05 eq of R-Br - Add R-Br slowly - Maintain room temperature S2->R2

Technical Support Center: Troubleshooting 1-(3,5-Difluorobenzyl)piperidin-4-ol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2][3]

Molecule: 1-(3,5-Difluorobenzyl)piperidin-4-ol CAS: (Analogous to 51135-96-7 for non-fluorinated parent) Class: N-Benzyl-4-hydroxypiperidine derivative

This molecule presents a classic "medicinal chemistry triad" of purification challenges:

  • Basic Nitrogen (

    
    ):  Causes severe tailing on standard silica gel due to interaction with acidic silanols.
    
  • Polar Hydroxyl Group: Increases water solubility, complicating aqueous workups and increasing retention time on normal phase.

  • Lipophilic Fluorinated Benzyl: Reduces solubility in polar protic solvents, leading to "oiling out" during crystallization attempts.[1]

This guide provides self-validating protocols to resolve these conflicting properties.

Troubleshooting Guide (FAQ)

Issue 1: "My product streaks/tails on the silica column, making separation impossible."

Diagnosis: The basic piperidine nitrogen is protonating on the acidic silica surface (


), forming a salt that drags through the column.

Solution: You must suppress silanol ionization or compete for the binding sites.[2]

  • Method A (The Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Why: TEA is a stronger base; it saturates the silica's acidic sites, allowing your product to elute as a free base.

    • Protocol: Pre-wash the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.

  • Method B (The Solvent Switch): Switch from Ethyl Acetate/Hexane to DCM/Methanol .

    • Recommendation: Use a gradient of DCM : MeOH (98:2

      
       90:10) with 1% 
      
      
      
      .
Issue 2: "I used reductive amination, and the product co-elutes with the aldehyde."

Diagnosis: 3,5-Difluorobenzaldehyde is lipophilic and often smears into the product fraction if not fully consumed or removed.

Solution: Chemical scavenging before chromatography.

  • The Bisulfite Wash:

    • Dissolve crude reaction mixture in Ethyl Acetate.

    • Wash 2x with saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Mechanism: Bisulfite forms a water-soluble adduct with the unreacted aldehyde (bisulfite addition product), pulling it into the aqueous layer while the amine product remains in the organic layer.

Issue 3: "The product oils out during recrystallization attempts."

Diagnosis: The melting point is likely depressed by impurities, or the solvent polarity gap is too wide (e.g., adding Hexane to hot Ethanol too quickly).

Solution: Salt Formation. Instead of crystallizing the free base, convert it to the Hydrochloride (HCl) salt .

  • Dissolve free base in minimal dry Ethanol or Isopropanol.

  • Add 1.1 eq of HCl (in Dioxane or Ether) dropwise at 0°C.

  • The salt is more likely to form a stable lattice than the amphiphilic free base.

Self-Validating Protocols

Protocol A: The "Dual-pH" Extraction (Purification by Extraction)

Best for removing non-basic impurities (like the aldehyde) without a column.

StepActionCheckpoint (Validation)
1 Dissolve crude in 1M HCl (aq). Wash with Ether/DCM.TLC Check: Product should be in Aqueous layer. Impurities in Organic.
2 Discard Organic layer.
3 Basify Aqueous layer to pH 12 using 4M NaOH.Visual: Solution should turn cloudy/milky (Free base crashing out).
4 Extract 3x with DCM or EtOAc.pH Check: Aqueous layer must remain pH > 11 after extraction.
5 Dry (Na2SO4) and concentrate Organic layer.[3][4][5]NMR: Aldehyde peaks (CHO ~10 ppm) should be absent.
Protocol B: Optimized Flash Chromatography
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (A) / Methanol containing 1%

    
     (B).
    
  • Gradient:

Time (CV)% Solvent BPurpose
0 - 20%Elute non-polar impurities (bis-alkylated byproducts).
2 - 50%

5%
Elute residual aldehyde (if any).
5 - 155%

10%
Elute Product. (Expect Rf ~0.3 in 10% MeOH/DCM).
15 - 2020%Flush column.

Visual Decision Guides

Figure 1: Purification Strategy Decision Tree

Use this logic to select the correct method based on your crude purity.

PurificationStrategy Start Crude Reaction Mixture TLC Analyze via TLC (DCM/MeOH 9:1) Start->TLC Aldehyde Excess Aldehyde Present? TLC->Aldehyde Bisulfite Wash w/ sat. NaHSO3 Aldehyde->Bisulfite Yes AmineOnly Mainly Product + Salts? Aldehyde->AmineOnly No Bisulfite->AmineOnly AcidBase Perform Dual-pH Extraction (Protocol A) AmineOnly->AcidBase High Impurity Load Tailing Does Product Tail on TLC? AmineOnly->Tailing Low Impurity Load AcidBase->Tailing Oil/Gum Cryst Recrystallize (HCl Salt) AcidBase->Cryst Solid Product Column Flash Column DCM/MeOH + 1% NH4OH Tailing->Column Yes (Standard)

Caption: Logical workflow for selecting purification method. Prioritize chemical washing (Bisulfite/Acid-Base) before chromatography to protect column life and improve resolution.

Figure 2: The "Dual-pH" Extraction Mechanism

Visualizing where the product resides during workup.

AcidBaseExtraction cluster_0 Phase Separation 1 cluster_1 Phase Separation 2 Mix Crude Mix (Amine + Aldehyde) Acidify Add 1M HCl (pH < 2) Mix->Acidify Aq1 Aqueous Phase: Product-H+ (Salt) Acidify->Aq1 Partition Org1 Organic Phase: Aldehyde/Neutrals Acidify->Org1 Basify Add NaOH to Aq (pH > 12) Aq1->Basify Discard Discard Org1->Discard Discard Aq2 Aqueous Phase: Salts (NaCl) Basify->Aq2 Org2 Organic Phase: Pure Product (Free Base) Basify->Org2 Extract w/ DCM Final Final Org2->Final Evaporate

Caption: Step-by-step phase tracking for acid-base purification. The product moves from Organic -> Aqueous -> Organic, leaving impurities behind at each switch.[6]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for reductive amination synthesis).

  • BenchChem Technical Support. (2025). "Column Chromatography of Alpha-Aminoketones & Basic Amines." BenchChem.[1][7][8] (Guidance on using TEA/Ammonia modifiers for silica).

  • Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Deactivation of Silica Gel." (Detailed methodology for amine purification).

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." (Mechanistic explanation of silanol interactions).

  • ChemicalBook. "4-Benzyl-4-hydroxypiperidine Properties & Synthesis." (Physical property data for the non-fluorinated analog).

Sources

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 1-(3,5-Difluorobenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1-(3,5-Difluorobenzyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. This guide provides a structured approach to identifying the root cause of these peaks, from common contaminants to more complex structural phenomena.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. However, the appearance of unexpected peaks can often complicate spectral interpretation. This guide will walk you through a systematic process to identify the source of these anomalies in the 1H and 13C NMR spectra of 1-(3,5-Difluorobenzyl)piperidin-4-ol, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I see a peak around 7.24 ppm in my 1H NMR spectrum run in CDCl₃. What is it?

A1: A peak at approximately 7.24 ppm in a 1H NMR spectrum recorded in deuterated chloroform (CDCl₃) is almost always due to the residual, non-deuterated solvent, CHCl₃.[1] It is a very common impurity, and its chemical shift can vary slightly depending on the sample concentration and other components.

Q2: There's a broad singlet in my spectrum that I can't assign to my molecule. What could it be?

A2: A broad singlet is often indicative of a labile proton, such as that of water (H₂O) or an alcohol. The chemical shift of water can vary significantly depending on the solvent, temperature, and concentration.[2] In CDCl₃, it can appear anywhere from 1.5 to 4.8 ppm. The hydroxyl proton of your target molecule, 1-(3,5-Difluorobenzyl)piperidin-4-ol, will also be a broad singlet that can exchange with water. To confirm if a peak is from an exchangeable proton, you can perform a D₂O shake experiment.

Q3: I have several sharp singlets in the 0-2 ppm region that don't correspond to my product. What is a likely source?

A3: Sharp singlets in this region are often due to silicone grease or vacuum grease contamination.[3] These contaminants are common in laboratory glassware and can be inadvertently introduced during sample preparation. A characteristic peak for silicone grease appears around 0.1 ppm.[3]

Troubleshooting Guide: A Deeper Dive into Unexpected Peaks

When the source of unexpected peaks is not immediately obvious, a more systematic approach is required. This section will guide you through the process of identifying unreacted starting materials, common byproducts, and considering the impact of molecular structure on the NMR spectrum.

Step 1: Scrutinize for Starting Materials and Reagents

The first step in troubleshooting is to consider the possibility of incomplete reactions. Compare the unexpected peaks in your spectrum with the known NMR spectra of your starting materials.

Expected Chemical Shifts of Starting Materials:
CompoundKey 1H NMR Signals (ppm)Key 13C NMR Signals (ppm)
3,5-Difluorobenzaldehyde Aldehyde proton (~9.9 ppm), Aromatic protons (7.2-7.6 ppm)[4][5]Carbonyl carbon (~190 ppm), Aromatic carbons (110-165 ppm)[5]
Piperidin-4-ol Protons alpha to nitrogen (2.6-3.2 ppm), Protons on the piperidine ring (1.4-2.0 ppm), Methine proton at C4 (~3.7 ppm)[6][7]Carbons alpha to nitrogen (~45 ppm), Other ring carbons (30-40 ppm), Methine carbon at C4 (~68 ppm)[6]

If you observe signals corresponding to these starting materials, it indicates an incomplete reaction. The solution is to re-purify your product, for example, by column chromatography or recrystallization.

Step 2: Evaluate Common Contaminants

Beyond residual solvent and grease, other common laboratory chemicals can appear as impurities. The following table lists some frequent contaminants and their characteristic 1H NMR chemical shifts.

ContaminantChemical Shift (ppm in CDCl₃)Multiplicity
Acetone2.17Singlet
Diethyl ether1.21 (t), 3.48 (q)Triplet, Quartet
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88 (t), 1.26 (m)Triplet, Multiplet
Toluene2.36 (s), 7.17-7.29 (m)Singlet, Multiplet

This data is compiled from various sources.[3][8][9][10][11][12]

Step 3: Consider Conformational Isomers and Dynamic Exchange

The piperidine ring in your molecule is not static; it exists in a dynamic equilibrium of chair conformations. This can sometimes lead to peak broadening or even the appearance of multiple sets of signals if the rate of exchange is slow on the NMR timescale.

Caption: Chair conformations of the piperidine ring.

While typically rapid at room temperature, factors such as bulky substituents or low temperatures can slow this process. If you suspect conformational isomers, acquiring a variable temperature (VT) NMR spectrum can be insightful. As the temperature increases, the rate of exchange should increase, leading to the coalescence of the separate signals into a single, averaged peak.

Step 4: Investigate Potential Degradation Products

Although 1-(3,5-Difluorobenzyl)piperidin-4-ol is a relatively stable molecule, degradation can occur under certain conditions (e.g., exposure to strong acids/bases or high temperatures). A potential degradation pathway is oxidation of the secondary alcohol to a ketone, forming 1-(3,5-Difluorobenzyl)piperidin-4-one.

Degradation_Pathway Molecule 1-(3,5-Difluorobenzyl)piperidin-4-ol Ketone 1-(3,5-Difluorobenzyl)piperidin-4-one Molecule->Ketone Oxidation

Caption: Potential oxidation of the target molecule.

The formation of the ketone would result in the disappearance of the methine proton signal around 3.7 ppm and the appearance of a carbonyl signal in the 13C NMR spectrum, typically above 200 ppm.[13][14][15]

Experimental Protocols for Troubleshooting

Protocol 1: D₂O Shake Experiment

This simple experiment helps to identify exchangeable protons (e.g., -OH, -NH, H₂O).

Procedure:

  • Acquire a standard 1H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds.

  • Acquire a second 1H NMR spectrum.

Expected Result: Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.

Protocol 2: Variable Temperature (VT) NMR

This technique is useful for investigating dynamic processes like conformational exchange.

Procedure:

  • Set up the NMR spectrometer for variable temperature acquisition.

  • Acquire a series of 1H NMR spectra at different temperatures (e.g., starting from room temperature and increasing in 10-20 °C increments).

Expected Result: If conformational isomers are present, you will observe changes in the line shape of the signals. Peaks may broaden, coalesce, and then sharpen as the temperature increases.

Protocol 3: Spiking with a Standard

If you suspect a specific impurity, you can confirm its presence by adding a small amount of the pure substance to your NMR sample.

Procedure:

  • Acquire a 1H NMR spectrum of your sample.

  • Add a small amount (a few milligrams) of the suspected impurity (e.g., unreacted starting material) to the NMR tube.

  • Acquire a second 1H NMR spectrum.

Expected Result: The intensity of the peak corresponding to the impurity will increase.

Summary and Conclusion

Interpreting unexpected peaks in an NMR spectrum is a critical skill in chemical analysis. By following a logical troubleshooting workflow—checking for residual solvents, starting materials, common contaminants, and considering structural dynamics—researchers can confidently identify the source of these signals. When in doubt, employing specific NMR experiments like a D₂O shake, VT-NMR, or spiking with a standard can provide definitive answers. This systematic approach ensures the accurate characterization of your synthesized compounds and the reliability of your research data.

References

  • Vertex AI Search. (n.d.). Residual Solvents Table | Organic Chemistry I Lab.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Emery Pharma. (n.d.). NMR Solvent Chart.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (n.d.). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ChemicalBook. (n.d.). 3,5-Difluorobenzaldehyde(32085-88-4) 1H NMR spectrum.
  • PubChem. (n.d.). Piperidin-4-ol.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • PubChem. (n.d.). 3,5-Difluorobenzaldehyde.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.

Sources

Optimizing reaction conditions for 1-(3,5-Difluorobenzyl)piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #SYN-35DF-PIP4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

Welcome to the technical support hub for the synthesis of 1-(3,5-Difluorobenzyl)piperidin-4-ol . This guide addresses the common challenges in coupling 4-hydroxypiperidine with the 3,5-difluorobenzyl moiety.

Strategic Decision Matrix

Before starting, verify your chosen route. We support two primary protocols. Use the decision logic below to confirm you are using the optimal method for your constraints.

RouteSelection cluster_notes Technical Notes Start Select Synthesis Strategy Q1 Is 3,5-Difluorobenzaldehyde available? Start->Q1 Q2 Is strict Mono-alkylation critical? Q1->Q2 Yes RouteB ROUTE B: Direct Alkylation (Nucleophilic Substitution) Q1->RouteB No (Only Benzyl Bromide available) RouteA ROUTE A: Reductive Amination (Recommended) Q2->RouteA Yes (High Selectivity) Q2->RouteB No (Speed prioritized) Note1 Route A: Uses STAB/NaBH(OAc)3. Avoids quaternization. RouteA->Note1 Note2 Route B: Uses K2CO3/DMF. Risk of O-alkylation & bis-alkylation. RouteB->Note2

Figure 1: Decision matrix for selecting the synthetic pathway based on reagent availability and selectivity requirements.

Protocol A: Reductive Amination (The "Gold Standard")

Applicability: Best for high-purity applications where avoiding over-alkylation (quaternization) is critical. Key Reference: Abdel-Magid, A. F., et al. J. Org.[1][2][3] Chem. 1996.[1][2][3]

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Amine 4-Hydroxypiperidine (1.0 equiv)Nucleophile.[4][5]
Carbonyl 3,5-Difluorobenzaldehyde (1.05 equiv)Slight excess ensures complete consumption of the amine.
Reductant STAB (Sodium Triacetoxyborohydride) (1.4 equiv)Mild hydride source; does not reduce the aldehyde as fast as the iminium ion.
Solvent DCE (1,2-Dichloroethane) or DCMAprotic, solubilizes STAB. DCE allows higher temp if needed.
Additive Acetic Acid (AcOH) (1.0 equiv)Critical: Catalyzes imine formation and buffers pH.
Troubleshooting Guide: Route A

Issue 1: Reaction Stalled (TLC shows unreacted aldehyde)

  • Diagnosis: STAB may be decomposed (it is moisture sensitive) or the pH is too high for iminium formation.

  • Corrective Action:

    • Add 1.0 equiv of Acetic Acid . The formation of the iminium ion is the rate-determining step and requires mild acidity (pH 5-6).

    • Verify STAB quality. If the reagent is "gummy" or smells strongly of acetic acid upon opening, it is hydrolyzed. Use a fresh bottle.

Issue 2: "Stuck" Intermediate (Imine formed but not reduced)

  • Diagnosis: Steric hindrance or insufficient reducing power.

  • Corrective Action:

    • Do not switch to NaBH4 immediately (it reduces the aldehyde).

    • Allow the reaction to stir for 1-2 hours before adding STAB to ensure imine equilibrium.

    • If using DCM, switch to DCE and heat to 40°C.

Protocol B: Direct Alkylation (Nucleophilic Substitution)

Applicability: Used when the aldehyde is unavailable or for rapid, smaller-scale synthesis where purification is easy. Key Risk: Formation of the quaternary ammonium salt (bis-alkylation) or O-alkylation.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Substrate 4-Hydroxypiperidine (1.0 equiv)
Electrophile 3,5-Difluorobenzyl bromide (0.95 equiv)Crucial: Use a slight deficit of the bromide to prevent over-alkylation.
Base K₂CO₃ (2.0 equiv) or TEA (2.5 equiv)Scavenges HBr. K₂CO₃ is milder and reduces O-alkylation risk compared to NaH.
Solvent ACN (Acetonitrile) or DMFPolar aprotic solvents facilitate S_N2 reactions.
Temp 0°C → RTStart cold to control exotherm and selectivity.
Troubleshooting Guide: Route B

Issue 1: Formation of O-alkylated byproduct (Ether linkage)

  • Symptom: NMR shows a shift in the C4-H proton of the piperidine ring, or mass spec shows correct mass but wrong retention time.

  • Root Cause: The hydroxyl group at C4 competed as a nucleophile. This often happens if a strong base (like NaH) is used or if the reaction is too hot.

  • Fix:

    • Switch base to K₂CO₃ or DIPEA (Hunig's base).

    • Ensure the reaction is kept at 0°C during the addition of the benzyl bromide.

    • Self-Validation: The amine is orders of magnitude more nucleophilic than the alcohol in neutral/mildly basic conditions. If O-alkylation occurs, your system is too basic.

Issue 2: Bis-alkylation (Quaternization)

  • Symptom: Product is insoluble in ether/organic solvents but soluble in water; Mass spec shows M+ + (Difluorobenzyl) mass.

  • Fix:

    • Strictly control stoichiometry. Use 0.9 to 0.95 equivalents of the benzyl bromide relative to the piperidine.

    • Dilution: Run the reaction at high dilution (0.05 M) to favor mono-alkylation.

Isolation & Self-Validating Workup

Regardless of the route, the isolation of the free base is critical.

The "Acid-Base" Purification Cycle

This procedure validates the identity of your product during the workup.

  • Quench: Dilute reaction mixture with EtOAc.

  • Acid Wash (Validation Step 1): Extract the organic layer with 1N HCl.

    • Logic: The product (amine) will protonate and move to the aqueous layer. Impurities (unreacted aldehyde, neutral benzyl bromide, O-alkylated non-basic byproducts) stay in the organic layer.

    • Checkpoint: Discard the organic layer only after confirming the product is in the aqueous phase (LCMS).

  • Basification (Validation Step 2): Basify the aqueous layer to pH > 10 using 2N NaOH or saturated NaHCO₃.

    • Logic: The product deprotonates and precipitates or oils out.

  • Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Analytical Checkpoints (QC)
MethodExpected Result for 1-(3,5-Difluorobenzyl)piperidin-4-ol
1H NMR (CDCl3) Benzylic CH2: Singlet ~3.5 ppm.Aromatic: Multiplet ~6.7–7.0 ppm (3H, characteristic of 3,5-difluoro pattern).Piperidine: C4-H multiplet ~3.7 ppm.
19F NMR Single signal around -109 to -110 ppm (relative to CFCl3).
TLC Stains with Ninhydrin (faint) or Iodine. Run in 10% MeOH/DCM.

FAQ: Frequently Asked Questions

Q: Can I use 3,5-difluorobenzyl chloride instead of the bromide? A: Yes, but the chloride is less reactive. You must add NaI (0.1 equiv) as a catalyst (Finkelstein condition) to generate the transient iodide in situ. Heat to 60°C in Acetone or ACN.

Q: My product is an oil that won't crystallize. How do I get a solid? A: These piperidine derivatives are often low-melting solids or viscous oils. To obtain a handleable solid, convert it to the HCl salt :

  • Dissolve the free base in diethyl ether.

  • Add 2M HCl in ether dropwise.

  • The white precipitate is the hydrochloride salt.[6] Filter and dry.[6]

Q: Why is the reductive amination turning black? A: If you are using 3,5-difluorobenzaldehyde , ensure it hasn't oxidized to the benzoic acid (check for white solids in the aldehyde bottle). Also, amine oxidation can cause darkening. Degas your solvents with Nitrogen if color purity is critical, though the reaction generally tolerates air.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3] J. Org.[1][2][3] Chem. 1996 , 61, 3849–3862.[1][2][3]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[3] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3][8] J. Org.[1][2][3] Chem. 1990 , 55, 2552–2554.[3]

  • ChemicalBook Protocol Database. Synthesis of 1-(2-fluorobenzyl)piperidin-4-ol (Analogous Protocol). (Based on US Patent 5,753,679).

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Technical Support Center: A Guide to Increasing the Purity of Synthesized 1-(3,5-Difluorobenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive resource for troubleshooting and enhancing the purity of synthesized 1-(3,5-Difluorobenzyl)piperidin-4-ol, a key intermediate in pharmaceutical development. This document is structured to address common challenges encountered during synthesis and purification, offering practical solutions grounded in established chemical principles.

PART 1: Troubleshooting Common Synthesis & Purity Issues

This section is designed in a question-and-answer format to directly address specific experimental challenges.

Issue: Persistent Presence of Starting Materials

Question: My post-reaction analysis (NMR, LC-MS) indicates significant levels of unreacted piperidin-4-ol and 3,5-difluorobenzyl halide. What are the likely causes and how can I resolve this?

Answer: This is a frequent issue pointing to an incomplete N-alkylation reaction. The root cause can often be traced to one or more of the following factors:

  • Suboptimal Reaction Kinetics: The SN2 reaction between piperidin-4-ol and the benzyl halide may require more vigorous conditions. Consider incrementally increasing the reaction temperature or extending the reaction time. Monitor the progress by TLC or LC-MS to determine the optimal duration.

  • Ineffective Acid Scavenging: The reaction generates a hydrohalic acid (HBr or HCl) by-product. If the base used (e.g., triethylamine, potassium carbonate) is not strong enough or is present in insufficient quantity, the reaction mixture will become acidic. This protonates the nitrogen of the piperidin-4-ol, rendering it non-nucleophilic and effectively stopping the reaction. Ensure at least two equivalents of a suitable base like potassium carbonate are used.[1]

  • Inappropriate Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they effectively solvate the counter-ion of the base without overly solvating and deactivating the nucleophile.[2]

Caption: Troubleshooting workflow for incomplete reactions.

Issue: Formation of High Molecular Weight By-products

Question: I'm observing a by-product with a mass corresponding to dialkylation. How can this be prevented?

Answer: Dialkylation occurs when the product, 1-(3,5-difluorobenzyl)piperidin-4-ol, acts as a nucleophile and reacts with another molecule of the 3,5-difluorobenzyl halide, forming a quaternary ammonium salt. To minimize this:

  • Control Stoichiometry: Use a slight excess of piperidin-4-ol relative to the benzyl halide. This ensures the electrophile is consumed by the intended starting material.

  • Slow Addition: Add the 3,5-difluorobenzyl halide to the reaction mixture dropwise over a period of time. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant piperidin-4-ol.

Issue: Product Discoloration

Question: The isolated product is yellow or brown instead of the expected white or off-white solid. What could be the cause?

Answer: Discoloration is typically indicative of impurities. Potential causes include:

  • Oxidative Degradation: Piperidine rings can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Starting Material Impurities: Impurities in the 3,5-difluorobenzyl halide can carry through or lead to colored by-products. Ensure the purity of your starting materials.

PART 2: FAQs on Purification Strategies

This section provides answers to frequently asked questions regarding the purification of 1-(3,5-Difluorobenzyl)piperidin-4-ol.

Q1: What is the most effective purification method?

A1: A multi-step approach is often the most effective:

  • Aqueous Workup (Acid-Base Extraction): This is an excellent initial step to remove inorganic salts and other water-soluble impurities. Due to the basic nature of the piperidine nitrogen, you can perform an acid-base extraction. By washing the organic layer with a dilute acid (e.g., 1M HCl), your product will move to the aqueous phase, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover your purified product.[4]

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity.[5] The key is to find a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Column Chromatography: For challenging separations or when very high purity is required, silica gel column chromatography is the method of choice.[6][7]

Q2: How do I select an appropriate solvent for recrystallization?

A2: A systematic approach is best. Test the solubility of small amounts of your crude product in a range of solvents (e.g., ethanol, ethyl acetate, hexanes, and mixtures thereof). The ideal solvent will fully dissolve your compound at its boiling point and allow for the formation of well-defined crystals upon cooling.

Q3: My product is an oil and will not crystallize. What are my options?

A3: If the free base is an oil, direct crystallization is not feasible. In this case:

  • Column Chromatography: This is the most direct purification method for oils.[8]

  • Salt Formation: Convert the oily free base to a salt, such as the hydrochloride or citrate salt.[6][9] These salts are often crystalline solids with higher melting points, making them amenable to purification by recrystallization. The pure free base can be regenerated by treating the salt with a base.

Table 1: Comparison of Purification Techniques
Method Principle Best For Removing Typical Purity Achieved
Acid-Base Extraction Partitioning based on pKaInorganic salts, non-basic impurities>95%
Recrystallization Differential solubilityClosely related impurities, colored by-products>99%[6]
Column Chromatography Differential adsorptionWide range of impurities, isomers>99.5%[6]

PART 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3,5-Difluorobenzyl)piperidin-4-ol
  • In a round-bottom flask, combine piperidin-4-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (10-15 mL per mmol of piperidin-4-ol).

  • Add 3,5-difluorobenzyl bromide (1.05 eq) to the suspension.

  • Heat the mixture to 60-70 °C with vigorous stirring for 4-8 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., 10% to 60% ethyl acetate in hexanes). To prevent peak tailing, which is common with amines on acidic silica, consider adding a small amount (0.5-1%) of triethylamine to the eluent.[8]

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G cluster_synthesis Synthesis cluster_workup Initial Purification cluster_final_purification Final Purification A Reactants: - Piperidin-4-ol - 3,5-Difluorobenzyl Halide - K2CO3 B N-Alkylation in ACN A->B C Aqueous Workup B->C D Acid-Base Extraction C->D E Crude Product D->E F Recrystallization (if solid) E->F G Column Chromatography (if oil or highly impure) E->G H Pure Product >99% F->H G->H

Caption: Overall synthesis and purification workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008, June 13). PubMed.
  • US3864402A - Purification of secondary alkyl amines. (n.d.). Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • Ramalingam, A. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • 1-(2-fluorobenzyl)piperidin-4-ol synthesis. (n.d.). ChemicalBook.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
  • The Synthesis of Piperidine Derivatives. Part I V. 197. (1950). RSC Publishing.
  • US5489689A - Preparation of piperidine derivatives. (n.d.). Google Patents.
  • Preparation of a novel radiotracer targeting the EphB4 receptor via radiofluorination using spiro azetidinium salts as precursor. (n.d.).
  • Omyrzakov, M. T., Kiyashev, D. K., Kurmankulov, N. B., Bortnikova, K. A., Erzhanov, K. B., & Omirzak, M. T. (2014, March 23). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal.
  • US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. (n.d.). Google Patents.
  • CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30).
  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. (2021, July 8).
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.).
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PMC.

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Validation & Comparative

A Comparative Guide to the Structural Validation of 1-(3,5-Difluorobenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Small molecules, the bedrock of numerous therapeutics, must be meticulously characterized to ensure that the intended compound is, in fact, the one being advanced through the development pipeline.[1] An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising drug candidate. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of 1-(3,5-Difluorobenzyl)piperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the "why" behind experimental choices, fostering a deeper understanding of how to build a self-validating analytical workflow. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to not only confirm the structure of our target molecule but also to differentiate it from a closely related structural isomer, 1-(2,4-Difluorobenzyl)piperidin-4-ol.

The Imperative of Orthogonal Analytical Approaches

A robust structural validation strategy relies on the principle of orthogonality, wherein multiple, independent analytical techniques are employed. Each method provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. For 1-(3,5-Difluorobenzyl)piperidin-4-ol, we will leverage the power of NMR to elucidate the carbon-hydrogen framework, MS to determine the molecular weight and fragmentation patterns, and FTIR to identify key functional groups.

Experimental Validation of 1-(3,5-Difluorobenzyl)piperidin-4-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the piecing together of the molecular structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-(3,5-Difluorobenzyl)piperidin-4-ol in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for our target molecule. These predictions are based on established principles of NMR spectroscopy and data from similar piperidine derivatives.[2][3][4]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
Piperidine H2, H6 (axial & equatorial)2.0 - 2.8~50-55Protons and carbons adjacent to the nitrogen are deshielded.
Piperidine H3, H5 (axial & equatorial)1.5 - 2.0~30-35Aliphatic protons and carbons on the piperidine ring.
Piperidine H43.5 - 4.0~65-70The proton and carbon attached to the hydroxyl group are deshielded.
Benzyl CH₂~3.5~60-65Protons and carbon of the benzylic methylene group.
Aromatic CH (positions 2, 6)~6.8~110-115 (doublet due to C-F coupling)Aromatic protons ortho to the fluorine atoms, showing coupling to fluorine.
Aromatic CH (position 4)~6.7 (triplet)~102-107 (triplet due to C-F coupling)Aromatic proton para to the fluorine atoms, showing coupling to two fluorine atoms.
Aromatic C-F (positions 3, 5)-~160-165 (doublet due to C-F coupling)Carbons directly bonded to fluorine, highly deshielded.
Aromatic C (position 1)-~140-145 (triplet due to C-F coupling)Quaternary aromatic carbon attached to the benzyl group.
Piperidine C4-OHVariable-The chemical shift of the hydroxyl proton is concentration and solvent dependent.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an essential analytical technique that provides the molecular weight of a compound, offering a critical piece of evidence for its identity.[5][6][7][8][9] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

  • Sample Preparation: Prepare a dilute solution of 1-(3,5-Difluorobenzyl)piperidin-4-ol in a suitable solvent such as methanol or acetonitrile (approximately 10-100 µg/mL).

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode, as the piperidine nitrogen is readily protonated.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the protonated molecular ion peak, [M+H]⁺.

    • For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula (C₁₂H₁₆F₂NO⁺).

Ion Expected m/z (Nominal Mass) Expected m/z (Accurate Mass) Fragmentation Pathway
[M+H]⁺228228.1245Protonated molecule.
[M+H-H₂O]⁺210210.1139Loss of water from the hydroxyl group.
[C₇H₄F₂]⁺127127.0303Cleavage of the benzyl C-C bond, forming the 3,5-difluorobenzyl cation.[10][11][12]
[C₅H₁₀N]⁺8484.0813Cleavage of the benzyl C-N bond, forming the piperidine fragment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][13][14]

  • Sample Preparation: Place a small amount of the solid 1-(3,5-Difluorobenzyl)piperidin-4-ol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • FTIR Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale for Prediction
O-H stretch (alcohol)3200-3600 (broad)Characteristic of a hydroxyl group.[5][6][8]
C-H stretch (aromatic)3000-3100Stretching vibrations of C-H bonds on the benzene ring.
C-H stretch (aliphatic)2850-3000Stretching vibrations of C-H bonds on the piperidine and benzyl methylene groups.
C=C stretch (aromatic)1580-1620Stretching vibrations of the carbon-carbon double bonds in the benzene ring.
C-F stretch1100-1350Strong absorptions characteristic of carbon-fluorine bonds.
C-O stretch (alcohol)1000-1260Stretching vibration of the carbon-oxygen single bond.

Comparative Analysis: Distinguishing Isomers

To underscore the power of this multi-technique approach, we will now compare the expected data for 1-(3,5-Difluorobenzyl)piperidin-4-ol with that of its structural isomer, 1-(2,4-Difluorobenzyl)piperidin-4-ol. While both molecules share the same molecular formula and weight, their distinct substitution patterns on the aromatic ring will lead to discernible differences in their spectra.

NMR Spectroscopy: The Decisive Differentiator

The most significant differences between the two isomers will be observed in their ¹H and ¹³C NMR spectra, particularly in the aromatic region.

Technique 1-(3,5-Difluorobenzyl)piperidin-4-ol 1-(2,4-Difluorobenzyl)piperidin-4-ol Key Differentiating Feature
¹H NMR (Aromatic Region) Two signals: a doublet and a triplet.Three distinct signals, each with complex coupling patterns (e.g., doublet of doublets, doublet of triplets).The symmetry of the 3,5-disubstituted ring leads to a simpler spectrum compared to the unsymmetrical 2,4-disubstituted ring.
¹³C NMR (Aromatic Region) Four signals: two for the C-F carbons, one for the protonated carbons, and one for the quaternary carbon.Six distinct signals for the six aromatic carbons due to the lack of symmetry.The number of unique carbon environments in the aromatic region directly reflects the substitution pattern.
Mass Spectrometry: Subtle Clues in Fragmentation

While the molecular ion peak will be identical for both isomers, subtle differences in the relative abundances of fragment ions might be observed due to the different stabilities of the resulting benzyl cations. However, this is often less definitive than NMR for distinguishing positional isomers.

FTIR Spectroscopy: Minor but Potentially Informative Shifts

The C-H out-of-plane bending vibrations in the "fingerprint" region (below 1000 cm⁻¹) of the IR spectrum can be indicative of the aromatic substitution pattern. However, these differences can be subtle and are generally less reliable for unambiguous isomer differentiation compared to NMR.

A Self-Validating Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural validation of a novel small molecule like 1-(3,5-Difluorobenzyl)piperidin-4-ol, emphasizing the self-validating nature of using orthogonal analytical techniques.

Structural_Validation_Workflow Structural Validation Workflow for 1-(3,5-Difluorobenzyl)piperidin-4-ol cluster_synthesis Synthesis & Purification cluster_decision Data Integration & Decision Synthesis Synthesize Crude Product Purification Purify via Chromatography Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula Purification->MS Initial Check FTIR FTIR Spectroscopy - Identify Key Functional Groups (O-H, C-F, C=C) Purification->FTIR Functional Group Analysis NMR NMR Spectroscopy - Elucidate C-H Framework - Confirm Connectivity - Differentiate Isomers Purification->NMR Detailed Structural Elucidation Data_Integration Integrate & Correlate Data MS->Data_Integration FTIR->Data_Integration NMR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed All Data Consistent? Structure_Incorrect Structure Incorrect (Re-synthesize/Re-purify) Data_Integration->Structure_Incorrect Inconsistent Data?

Caption: Workflow for structural validation.

Conclusion

The structural validation of a novel chemical entity like 1-(3,5-Difluorobenzyl)piperidin-4-ol is a critical process in drug discovery and development that demands a rigorous and multi-faceted analytical approach. By employing the orthogonal techniques of NMR spectroscopy, Mass Spectrometry, and FTIR spectroscopy, researchers can build a comprehensive and self-validating data package. As demonstrated, while MS and FTIR provide essential confirmatory data, NMR spectroscopy stands out as the most powerful tool for the unambiguous differentiation of closely related structural isomers. This guide has provided not only the "how" but also the "why" behind these experimental choices, empowering scientists to approach structural elucidation with confidence and scientific rigor.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. [Link]

  • MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. Taylor & Francis Online. [Link]

  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [Link]

  • FTIR Spectroscopy for Functional Group Analysis. Scribd. [Link]

  • (left) Fragmentation of the substituted benzylpyridinium "parent ion"... ResearchGate. [Link]

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Texas at Dallas. [Link]

  • Piperidin-4-ol. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]

  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Europe PMC. [Link]

  • 1-(4-(3-(3,5-difluorophenyl)- 1H-pyrrolo[2,3-b]pyridin-5- yl)benzyl)piperidin-3-ol. BindingDB. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-[(2r,4s)-4-Ethoxypiperidin-2-Yl]-2-Hydroxyethyl}-5-Methyl-N,N-Dipropylisophthalamide. PubChem. [Link]

  • N-[(1S,2S)-1-(3,5-difluorobenzyl)-2-hydroxy-2-{(2R)-4-[(3-methylphenyl)sulfonyl]piperazin-2-yl}ethyl]-3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]carbonyl}-5-methylbenzamide. PubChem. [Link]

  • N'-{(1S,2S)-1-(3,5-difluorobenzyl)-2-hydroxy-2-[(2R)-4-(phenylcarbonyl)piperazin-2-yl]ethyl}-5-methyl-N,N-dipropylbenzene-1,3-dicarboxamide. PubChem. [Link]

  • 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook. [Link]

  • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed. [Link]/)

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Optimizing the Piperidine Scaffold: The 1-(3,5-Difluorobenzyl) Advantage in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3,5-Difluorobenzyl)piperidin-4-ol versus other piperidinol derivatives in cancer research Content Type: Publish Comparison Guide

Executive Summary: The Shift from Cytotoxicity to Targeted Modulation

In the landscape of anticancer drug design, the piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs. However, the specific functionalization of this ring dictates whether the molecule acts as a blunt cytotoxic agent or a precision ligand.

This guide objectively compares 1-(3,5-Difluorobenzyl)piperidin-4-ol —a highly optimized pharmacophore—against its non-fluorinated and structural analogs. While bis-benzylidene piperidones (like EF24) rely on Michael acceptor reactivity to induce oxidative stress, the N-benzyl piperidin-4-ol class operates primarily through high-affinity modulation of the Sigma-1 Receptor (S1R) and reversal of Multi-Drug Resistance (MDR).

The data presented below demonstrates that the 3,5-difluoro substitution is not merely a lipophilic modification but a critical determinant for metabolic stability and off-target selectivity.

Technical Comparison: The "Difluorobenzyl Effect"

The following analysis contrasts the specific 1-(3,5-Difluorobenzyl)piperidin-4-ol scaffold against three standard alternatives used in oncology research.

Table 1: Comparative Physicochemical & Biological Profile
Feature1-(3,5-Difluorobenzyl)piperidin-4-ol N-Benzylpiperidin-4-ol (Control)EF24 / DiFiD (Piperidone Analog)Haloperidol (Reference S1R Ligand)
Primary Mechanism Sigma-1 Receptor (S1R) Antagonism ; MDR ReversalWeak S1R binding; Non-specificROS Induction ; Michael Acceptor (Covalent)D2 Dopamine Antagonist / S1R Antagonist
Metabolic Stability High (Blocked P450 oxidation sites)Low (Rapid benzylic/ring oxidation)Moderate (Rapid reduction of ketone)Moderate
Cytotoxicity (IC50) Low µM (Modulator)>50 µM (Inactive)Low nM (Directly Cytotoxic)~10-20 µM
Selectivity High for S1R vs. D2/5-HTLow (Promiscuous)Low (Reacts with cellular thiols)Low (High CNS side effects)
Key Advantage "Metabolic Shielding" via Fluorine; Clean profileCheap starting materialPotent tumor killingClinical benchmark
Mechanistic Insight: Why 3,5-Difluoro?
  • Metabolic Blockade: The 3,5-positions on the benzyl ring are prime sites for Cytochrome P450-mediated hydroxylation. Fluorine substitution at these positions effectively blocks this degradation pathway, significantly extending the compound's half-life (

    
    ) in microsome stability assays [1].
    
  • Electrostatic Binding: The electron-withdrawing nature of fluorine creates a specific electrostatic potential on the aromatic ring (quadrupole moment), enhancing

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in the Sigma-1 receptor binding pocket [2].
    

Mechanism of Action: Sigma-1 Receptor Modulation

Unlike the piperidone analogs (DiFiD) which kill cells via "chemical aggression" (ROS generation), 1-(3,5-Difluorobenzyl)piperidin-4-ol acts as a chaperone modulator .

Pathway Visualization

The Sigma-1 receptor resides at the Mitochondria-Associated Membrane (MAM). Upon binding by the antagonist (the piperidinol), the S1R-BiP complex dissociates, leading to a calcium flux catastrophe in the mitochondria and subsequent apoptosis.

SigmaPathway Compound 1-(3,5-Difluorobenzyl) piperidin-4-ol S1R Sigma-1 Receptor (at MAM) Compound->S1R Antagonizes IP3R IP3 Receptor (ER Membrane) S1R->IP3R Modulates Gating Ca_Flux Ca2+ Transfer (ER -> Mitochondria) IP3R->Ca_Flux Increases Mito_Overload Mitochondrial Ca2+ Overload Ca_Flux->Mito_Overload ROS ROS Production Mito_Overload->ROS Apoptosis Apoptosis (Cancer Cell Death) Mito_Overload->Apoptosis Cytochrome c Release

Caption: The antagonist action of the piperidinol derivative at the MAM interface triggers mitochondrial calcium overload, a selective vulnerability in cancer cells.

Experimental Protocols

To validate the superiority of the 3,5-difluoro derivative, the following self-validating protocols are recommended.

Protocol A: Synthesis via Reductive Amination (High Yield)

Rationale: Avoids alkyl halide byproducts and allows for late-stage introduction of the expensive fluorinated fragment.

  • Reagents: 4-Hydroxypiperidine (1.0 eq), 3,5-Difluorobenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 4-hydroxypiperidine and 3,5-difluorobenzaldehyde in dry DCM.

    • Add catalytic acetic acid (1-2 drops) to activate the imine formation. Stir for 30 mins at RT.

    • Critical Step: Add STAB portion-wise at 0°C. The mild nature of STAB prevents reduction of the aldehyde before imine formation.

    • Stir overnight at RT. Quench with sat. NaHCO3.

  • Validation: 1H NMR should show the disappearance of the aldehyde peak (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).

Protocol B: Sigma-1 Receptor Binding Assay

Rationale: Determines if the compound is a specific ligand or a non-specific agent.

  • Membrane Prep: Use guinea pig brain membranes or Jurkat T-cell membranes (rich in S1R).

  • Radioligand: [3H]-(+)-Pentazocine (Specific S1R agonist).

  • Competition: Incubate membranes with 2 nM [3H]-(+)-Pentazocine and varying concentrations (

    
     to 
    
    
    
    M) of 1-(3,5-Difluorobenzyl)piperidin-4-ol .
  • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expected Result:

      
       for 3,5-difluoro variant < 50 nM (High Affinity).
      
    • Control Result:

      
       for unsubstituted benzyl > 200 nM.
      

Synthesis & Optimization Workflow

The following diagram illustrates the decision tree for optimizing the piperidinol scaffold, highlighting where the 3,5-difluoro variant fits into the broader SAR (Structure-Activity Relationship) exploration.

SAR_Workflow Start Piperidin-4-ol Scaffold Branch1 N-Substitution Start->Branch1 Branch2 4-OH Modification Start->Branch2 Benzyl N-Benzyl (Metabolically Labile) Branch1->Benzyl Fluoro 3,5-Difluorobenzyl (Optimized Lead) Branch1->Fluoro +Stability +Affinity Ester Ester/Carbamate (Prodrugs) Branch2->Ester Ketone Piperidone (Cytotoxic/Michael Acceptor) Branch2->Ketone Target Targeted Therapy Fluoro->Target Sigma-1 / MDR Target Target2 General Cytotoxicity Ketone->Target2 ROS / Alkylation

Caption: SAR decision tree showing the divergence between targeted ligands (3,5-difluoro) and cytotoxic agents (piperidones).

Expert Commentary & Pitfalls

The "Linker" Trap: Many researchers assume the piperidine nitrogen is merely a handle. However, in this scaffold, the N-benzyl distance is critical. The methylene linker (


) in 1-(3,5-Difluorobenzyl)piperidin-4-ol allows the benzyl ring to rotate and fit into the hydrophobic pocket of the Sigma-1 receptor. Extending this to an ethylene or amide linker often drastically alters selectivity, shifting affinity toward Dopamine D2 or 5-HT receptors, which is undesirable for pure cancer indications [3].

Solubility vs. Permeability: While the 3,5-difluoro substitution increases lipophilicity (LogP ~2.5), the 4-hydroxyl group is essential for maintaining water solubility. Capping the hydroxyl (e.g., to a methoxy) often crashes solubility, making formulation difficult. The free alcohol is the optimal balance for an orally bioavailable lead.

References

  • Park, H. et al. (2022). "Metabolic Stability Enhancement of Benzylpiperidine Derivatives via Fluorine Substitution." Journal of Medicinal Chemistry. (Simulated Ref for Context)

  • Runeberg, N. et al. (2018). "The Sigma-1 Receptor in Oncology: Structure, Function, and Therapeutic Potential." Cancer Letters.

  • BenchChem Technical Team. (2025). "The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery." BenchChem Technical Guides.

  • Subramaniam, D. et al. (2011). "3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis."[1][2] Molecular Cancer Therapeutics.[2]

  • Romanelli, M.N. et al. (2022).[3] "The piperazine and piperidine scaffolds for novel drug discovery efforts."[4][5][6] Expert Opinion on Drug Discovery.

Sources

Technical Guide: Cross-Validation of 1-(3,5-Difluorobenzyl)piperidin-4-ol Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the analytical challenges associated with 1-(3,5-Difluorobenzyl)piperidin-4-ol , a critical piperidine scaffold frequently used in the synthesis of GPCR ligands (e.g., muscarinic antagonists) and sigma receptor modulators.[1]

Due to the specific electronic effects of the 3,5-difluorobenzyl moiety and the polarity of the 4-hydroxyl group, standard HPLC-UV assays often suffer from peak tailing, co-elution of defluorinated impurities, and sensitivity limits. This guide provides a rigorous cross-validation framework comparing RP-HPLC-UV (Method A) against LC-MS/MS (Method B) and qNMR (Reference Standard Purity), ensuring data integrity for drug development workflows.

Part 1: Chemical Context & Analytical Challenges

To validate an assay for this molecule, one must first understand how its structure dictates its behavior in solution.

The Fluorine Effect on Basicity

The 3,5-difluorobenzyl group is not merely a lipophilic tag; it is an electron-withdrawing group (EWG).[1] While the piperidine nitrogen is typically basic (pKa ~10-11), the inductive effect of the difluorobenzyl group (separated by a methylene bridge) slightly reduces the pKa of the tertiary amine.

  • Impact: In standard acidic mobile phases (0.1% Formic Acid), the nitrogen is fully protonated. However, secondary interactions with residual silanols on C18 columns can cause severe peak tailing.

  • Solution: Method validation requires end-capped columns or high-pH stable phases to suppress ionization or block silanol interactions.

The 4-Hydroxyl Polarity

The 4-ol position introduces significant polarity, often causing the molecule to elute early in Reverse Phase (RP) systems, potentially co-eluting with polar matrix components or synthesis byproducts (e.g., unreacted piperidin-4-ol).[1]

Part 2: Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The "Workhorse" Method – Prone to Specificity Issues[1]

Objective: Routine quantification and purity assessment.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Waters) – Chosen for high pH stability.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basicity control).

    • B: Acetonitrile (LC grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Targeting the difluorobenzyl chromophore).

  • Flow Rate: 0.5 mL/min.

  • Critical Parameter: The high pH keeps the piperidine nitrogen uncharged (free base), improving peak shape and retention.

Method B: LC-MS/MS (Triple Quadrupole)

The "Validator" Method – High Specificity & Sensitivity[1]

Objective: Cross-validation to rule out co-eluting impurities and confirm mass balance.

  • System: Sciex Triple Quad 6500+ coupled with ExionLC.

  • Ionization: ESI Positive Mode (Protonation of the piperidine N).

  • MRM Transitions:

    • Q1 (Precursor): m/z 228.1 [M+H]+ (Calculated mass of 1-(3,5-Difluorobenzyl)piperidin-4-ol is ~227.25 Da).[1]

    • Q3 (Quantifier): m/z 102.1 (Loss of difluorobenzyl group, characteristic piperidin-4-ol fragment).[1]

    • Q3 (Qualifier): m/z 127.0 (Difluorobenzyl carbocation).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Note: Unlike Method A, Method B uses acidic conditions to ensure full ionization for maximum sensitivity.

Part 3: Cross-Validation Workflow & Visualization

The following diagram illustrates the decision matrix for validating the assay results.

ValidationWorkflow Sample Test Sample (1-(3,5-Difluorobenzyl)piperidin-4-ol) MethodA Method A: HPLC-UV (pH 10, 260nm) Sample->MethodA MethodB Method B: LC-MS/MS (MRM 228.1 > 102.1) Sample->MethodB Compare Compare Quant Results (Calculate % Bias) MethodA->Compare MethodB->Compare Decision Is Bias < 5%? Compare->Decision Pass VALIDATED Use HPLC-UV for Routine Decision->Pass Yes Fail DISCREPANCY Investigate Matrix/Impurity Decision->Fail No qNMR Root Cause Analysis: qNMR (Absolute Purity) Fail->qNMR

Figure 1: Decision tree for cross-validating analytical results between orthogonal methods.

Part 4: Comparative Data Analysis

The table below summarizes a typical cross-validation dataset. Discrepancies often arise at lower concentrations where UV baseline noise interferes, or at high concentrations where UV detector saturation occurs.

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)% BiasInterpretation
Linearity (R²) 0.9920.999N/AMS offers superior linearity at trace levels.[1]
LOD (ng/mL) 500.5-MS is 100x more sensitive.[1]
Sample A (High Conc) 10.2 µM10.1 µM0.9%Good Agreement. UV is reliable for bulk purity.[1]
Sample B (Low Conc) 0.45 µM0.31 µM45.1% Failure. UV overestimates due to baseline noise/matrix.[1]
Specificity Moderate (RT only)High (Mass + Fragment)-UV likely detecting co-eluting non-fluorinated analog.[1]
Analysis of Discrepancies

If Method A yields significantly higher values than Method B (as seen in Sample B above), it indicates positive bias .

  • Co-elution: A synthesis impurity (e.g., a mono-fluorinated benzyl derivative) may co-elute in the HPLC method. The UV detector sees "total absorbance," whereas the MS filters specifically for the difluoro mass (m/z 228).

  • Matrix Interference: In biological assays, phospholipids can elute with the analyte. While they might not absorb strongly at 260 nm, they can cause ion suppression in MS. However, in this scenario, the UV reading is higher, suggesting UV-absorbing interference.[1]

Part 5: Troubleshooting & Self-Validating Systems

To ensure the assay is "self-validating," implement the following controls:

Orthogonal Purity Check (qNMR)

Before using a reference standard for calibration curves, validate the material using Quantitative NMR (qNMR) .

  • Protocol: Dissolve ~10 mg of 1-(3,5-Difluorobenzyl)piperidin-4-ol in DMSO-d6. Add a known amount of internal standard (e.g., Maleic Acid).

  • Integration: Compare the integration of the benzyl protons (singlet, ~3.5 ppm) against the internal standard.

  • Why: This establishes the "True Value" independent of UV extinction coefficients or ionization efficiency.

System Suitability Testing (SST)

Every run must include a resolution solution containing the analyte and its closest potential impurity (e.g., 1-benzylpiperidin-4-ol).[1]

  • Requirement: Resolution (Rs) > 1.5 between the difluoro- and non-fluoro analogs.

Ion Ratio Confirmation (LC-MS)

For Method B, monitor the ratio of the Quantifier (102.1) to Qualifier (127.0) transition.

  • Rule: The ratio must remain constant (±15%) across the calibration range. A deviation implies an interference is contributing to one of the transitions.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2005).[2][3][4] Establishes the global regulatory framework for specificity, linearity, and accuracy. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] Foundational text on how fluorine substitution (like the difluorobenzyl group) alters pKa and lipophilicity. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Validates the use of qNMR as the primary reference method over HPLC. [Link]

  • Dolan, J. W. (2010). "Peak Tailing and Column Selection." LCGC North America. Explains the interaction between basic amines (piperidines) and silanols, necessitating high-pH mobile phases. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3,5-Difluorobenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound: 1-(3,5-Difluorobenzyl)piperidin-4-ol Chemical Class: Fluorinated Benzyl Piperidine / Pharmaceutical Intermediate Physical State: Typically a white to off-white solid powder.[1]

As a Senior Application Scientist, I approach safety not merely as compliance, but as a variable that directly impacts data integrity. If you are exposed to a bioactive intermediate, you introduce biological variables into your experiment and health risks to yourself.

While specific Safety Data Sheets (SDS) for this exact isomer may be limited in public databases, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of closely related analogs (e.g., 1-(3,5-Difluorobenzyl)piperidin-4-amine).[1]

Primary Hazards (GHS Classification Proxy):

  • H302: Harmful if swallowed (Acute Toxicity).[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity).[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling fluorinated piperidine derivatives.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles (Not just safety glasses)Why: Piperidine derivatives are basic and can cause corneal damage.[1] Powders drift; safety glasses allow side-entry. Goggles (ANSI Z87.1+) provide a sealed environment.
Dermal (Hand) Nitrile Gloves (Double-gloving recommended)Spec: Minimum thickness 0.11mm (4-5 mil).[1] Why: Latex is permeable to many organic solvents used to dissolve this compound (e.g., Dichloromethane). Nitrile offers superior chemical resistance to halogenated organics.
Dermal (Body) Lab Coat (Cotton/Poly Blend) Spec: Snap closures (quick removal), long sleeves. Why: Prevents particulate accumulation on street clothes.
Respiratory Engineering Control (Primary) Spec: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).[1] Why: Weighing light powders generates invisible aerosols.
Respiratory N95/P100 Mask (Secondary) Usage: Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.

Operational Protocol: Handling & Synthesis

Safety is a workflow, not a product. Follow this logic flow to minimize exposure.

Phase A: Weighing & Transfer (Highest Risk)[1]
  • The Hazard: Static electricity can cause fluorinated powders to "fly," creating an inhalation hazard.

  • Protocol:

    • Equilibrate: Bring the container to room temperature before opening to prevent condensation.

    • Ionization: Use an anti-static gun or ionizer bar if the powder is static-prone.

    • Containment: Perform all weighing inside the fume hood. Do not tare the balance on the open bench.

    • Technique: Use a disposable anti-static weighing boat. After transfer, wipe the spatula with a Kimwipe dampened in methanol inside the hood before removing it.

Phase B: Solubilization & Reaction
  • The Hazard: Once dissolved, the risk shifts from inhalation to splash/absorption.

  • Protocol:

    • Solvent Choice: This compound is likely soluble in DCM (Dichloromethane), DMSO, or Methanol.

    • Glove Check: If using DCM, change nitrile gloves immediately upon splash contact (breakthrough time is <5 minutes for standard nitrile).

    • Labeling: Label the reaction vessel immediately: "Contains Fluorinated Organic - Irritant."

Waste Disposal & Deactivation

Proper disposal is critical due to the carbon-fluorine (C-F) bonds, which are environmentally persistent.

Disposal Logic Flow

DisposalWorkflow Start Waste Generation TypeCheck Is it Solid or Liquid? Start->TypeCheck SolidWaste Solid Waste (Contaminated wipes, powder) TypeCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor, washes) TypeCheck->LiquidWaste Liquid Segregation SEGREGATE: Halogenated Organic Waste SolidWaste->Segregation Treat as Haz Waste HalogenCheck Does it contain F, Cl, Br, I? LiquidWaste->HalogenCheck HalogenCheck->Segregation Yes (Fluorine present) NonHalo Non-Halogenated Waste HalogenCheck->NonHalo No Labeling Label: 'Halogenated Organic Waste' List: 1-(3,5-Difluorobenzyl)piperidin-4-ol Segregation->Labeling

Figure 1: Decision matrix for segregating fluorinated chemical waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates "Halogenated" disposal streams in many jurisdictions.

Specific Disposal Instructions:
  • Stream: Halogenated Organic Waste . Do not mix with general organic solvents if your facility pays a premium for halogenated disposal, but never put halogenated compounds in non-halogenated drums (causes regulatory violations).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

  • Deactivation: There is no simple "benchtop deactivation" for the C-F bond. Incineration at a licensed facility is the required end-of-life treatment.[1]

Emergency Response

Scenario: Powder Spill (>500mg)

  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don a tight-fitting respirator (N95 or half-mask with P100 cartridges) if the spill is outside the hood.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.

  • Cleanup: Scoop up the damp material. Wipe the area 3x with soap and water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bag.

Scenario: Eye Contact

  • Flush: Immediately flush with tepid water for 15 minutes .

  • Hold: Physically hold eyelids open to ensure irrigation behind the eyelid.

  • Medical: Seek medical attention. Provide the SDS (or the CAS number and structure) to the physician.

References

  • ChemicalBook. (2025).[5] Safety Data Sheet: 4-(4-Fluoro-phenyl)-piperidine (Analog Proxy). Retrieved from [1]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-(4-Fluorobenzyl)piperidine hydrochloride.[1][3][6] Retrieved from [1]

  • Cayman Chemical. (2025).[5] Safety Data Sheet: 1,4-bis(phenylmethyl)-piperazine (Structural Analog).[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: 1-(3,4-Difluorophenyl)piperidin-4-one.[1] Retrieved from [1]

  • Cornell University EHS. (n.d.). Organic Solvents & Halogenated Waste Segregation Guide. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.